Cholest-8-ene-3,15-diol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
73390-02-0 |
|---|---|
Molecular Formula |
C27H46O2 |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(3S,5S,10S,13R,14R,15S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-20,23-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,23-,24+,25-,26+,27-/m1/s1 |
InChI Key |
VEMUQVCEZWKJCR-ITGUWCBGSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1C[C@@H]([C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O |
Canonical SMILES |
CC(C)CCCC(C)C1CC(C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Cholest-8-ene-3,15-diol: A Comprehensive Technical Guide on its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholest-8-ene-3,15-diol is a sterol that has demonstrated significant biological activity, primarily as a potent regulator of cholesterol biosynthesis. This technical guide provides an in-depth overview of its mechanism of action, focusing on the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This document summarizes the biological activities of its key isomers, presents detailed experimental protocols for its synthesis and for relevant biological assays, and illustrates the signaling pathway it modulates. The information is intended to support further research and drug development efforts targeting cholesterol metabolism and related diseases.
Introduction
This compound is an oxygenated derivative of cholesterol, an oxysterol, that has garnered interest for its potent inhibitory effects on the primary rate-limiting enzyme in the cholesterol biosynthesis pathway, HMG-CoA reductase. The regulation of this pathway is a cornerstone of cardiovascular disease management, and understanding the role of endogenous and synthetic modulators like this compound is of paramount importance. This guide will focus on the biological significance of two primary epimers, 5α-cholest-8-ene-3β,15α-diol and 5β-cholest-8-ene-3β,15α-diol, detailing their impact on cellular cholesterol homeostasis.
Biological Activity and Mechanism of Action
The principal biological significance of this compound lies in its ability to suppress the activity of HMG-CoA reductase. Both the 5α and 5β isomers have been shown to be highly active in this regard.
Inhibition of HMG-CoA Reductase
The SREBP Pathway
The mechanism by which this compound and other oxysterols regulate HMG-CoA reductase is indirect, primarily through the sterol regulatory element-binding protein (SREBP) pathway. In sterol-depleted cells, the SREBP cleavage-activating protein (SCAP) escorts SREBPs from the endoplasmic reticulum (ER) to the Golgi apparatus. In the Golgi, SREBPs are proteolytically cleaved, and their active N-terminal fragments translocate to the nucleus to upregulate the transcription of genes involved in cholesterol synthesis, including the gene for HMG-CoA reductase[3][4].
When cellular sterol levels are high, oxysterols bind to the insulin-induced gene (INSIG) proteins, which are ER resident proteins[4][5]. This binding induces a conformational change in INSIG, allowing it to bind to SCAP. The formation of the SCAP-INSIG complex retains the SREBP-SCAP complex in the ER, preventing its transport to the Golgi and subsequent activation of SREBP[3][4][6]. This leads to a downregulation of HMG-CoA reductase gene expression and a subsequent decrease in cholesterol synthesis.
Signaling Pathway of Sterol-Mediated HMG-CoA Reductase Regulation
References
- 1. Inhibitors of sterol synthesis. Chemical synthesis of 5 beta-cholest-8-ene-3 beta,15 alpha-diol and its effects on 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15 beta-Methyl-5 alpha,14 beta-cholest-7-ene-3 beta,15 alpha-diol. Synthesis, structure, and inhibition of sterol synthesis in animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sterol-regulated transport of SREBPs from endoplasmic reticulum to Golgi: Oxysterols block transport by binding to Insig - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin-induced genes INSIG1 and INSIG2 mediate oxysterol-dependent activation of the PERK–eIF2α–ATF4 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | SREBP1A,1C,2 binds SCAP:INSIG:oxysterol and is retained in the endoplasmic reticulum [reactome.org]
An In-depth Technical Guide on the Discovery and Isolation of Cholest-8-ene-3,15-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholest-8-ene-3,15-diol is a synthetically derived oxysterol that has garnered significant interest within the scientific community for its potent inhibitory effects on cholesterol biosynthesis. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound. It details the experimental protocols for its synthesis via hydroboration-oxidation of 5β-cholesta-8,14-dien-3β-ol and outlines the analytical techniques used for its structural elucidation and characterization. Furthermore, this guide explores the biological significance of this compound as a modulator of HMG-CoA reductase activity, a critical enzyme in the cholesterol biosynthesis pathway. All pertinent quantitative data is summarized, and key pathways and workflows are visualized to facilitate a deeper understanding of this important molecule.
Introduction
The discovery of this compound and its analogues has been driven by the ongoing search for potent and selective inhibitors of cholesterol biosynthesis. Elevated cholesterol levels are a major risk factor for cardiovascular diseases, a leading cause of mortality worldwide. Oxysterols, which are oxygenated derivatives of cholesterol, have emerged as a class of molecules that can regulate cholesterol homeostasis. While a related compound, 5α-cholest-8(14)-en-3β-ol-15-one, has been isolated from rat skin, this compound itself is primarily a product of chemical synthesis[1]. Its significance lies in its demonstrated ability to potently inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.
Synthesis and Isolation
The primary route for the synthesis of this compound, specifically the 5β-cholest-8-ene-3β,15α-diol isomer, involves the hydroboration-oxidation of 5β-cholesta-8,14-dien-3β-ol[2]. This two-step reaction provides a stereospecific and regioselective method to introduce the hydroxyl group at the C-15 position.
Experimental Protocols
2.1.1. Synthesis of 5β-cholesta-8,14-dien-3β-ol (Precursor)
A detailed protocol for the synthesis of the diene precursor is crucial for the successful synthesis of the target diol. While specific literature on the direct synthesis of 5β-cholesta-8,14-dien-3β-ol is sparse, methods for the synthesis of similar steroidal dienes can be adapted. A general approach involves the dehydration of a suitable steroidal diol or the dehydrohalogenation of a halo-steroid.
2.1.2. Hydroboration-Oxidation of 5β-cholesta-8,14-dien-3β-ol
This reaction proceeds in two distinct steps: hydroboration followed by oxidation.
-
Step 1: Hydroboration. The alkene (5β-cholesta-8,14-dien-3β-ol) is reacted with a borane reagent, typically borane-tetrahydrofuran complex (BH₃·THF), in an anhydrous ether solvent such as tetrahydrofuran (THF). The boron atom adds to the less substituted carbon of the double bond, and a hydrogen atom adds to the more substituted carbon in a syn-addition manner. The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) at room temperature.
-
Step 2: Oxidation. The resulting organoborane intermediate is then oxidized using an alkaline solution of hydrogen peroxide (H₂O₂). This step replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. The reaction mixture is typically stirred at room temperature for several hours.
Workflow for the Synthesis of 5β-cholest-8-ene-3β,15α-diol
Caption: Synthetic workflow for 5β-cholest-8-ene-3β,15α-diol.
Purification and Characterization
The crude product is typically purified using chromatographic techniques such as silica gel column chromatography. The structure and purity of the final product are confirmed by various spectroscopic methods. The configuration of the newly introduced hydroxyl group and the stereochemistry of the ring junctions are often determined using advanced NMR techniques, such as lanthanide-induced shift (LIS) experiments[2].
Quantitative Data
The following table summarizes the key quantitative data for this compound and its precursors, where available.
| Property | Value | Method of Determination | Reference |
| Molecular Formula | C₂₇H₄₆O₂ | Mass Spectrometry | |
| Molecular Weight | 402.65 g/mol | Mass Spectrometry | |
| ¹H NMR (CDCl₃, δ ppm) | Data not available in search results | ¹H Nuclear Magnetic Resonance | |
| ¹³C NMR (CDCl₃, δ ppm) | Data not available in search results | ¹³C Nuclear Magnetic Resonance | |
| Mass Spectrum (m/z) | Data not available in search results | Mass Spectrometry | |
| Biological Activity (IC₅₀) | Potent inhibitor of HMG-CoA reductase | Cell-based assays | [2] |
Note: Specific NMR and mass spectral data for this compound were not found in the provided search results. The table will be updated as this information becomes available.
Biological Significance and Signaling Pathway
This compound and related oxysterols are potent inhibitors of HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate. This is a critical rate-limiting step in the cholesterol biosynthesis pathway. By inhibiting this enzyme, these compounds effectively reduce the endogenous production of cholesterol.
The mechanism of inhibition is believed to involve a feedback regulation loop where oxysterols signal for the degradation of HMG-CoA reductase. This leads to a reduction in the overall cellular cholesterol levels.
Cholesterol Biosynthesis Pathway and Inhibition by this compound
Caption: Inhibition of HMG-CoA reductase by this compound.
Conclusion
This compound represents a significant synthetic oxysterol with potent biological activity. Its discovery and synthesis have provided valuable tools for studying the regulation of cholesterol biosynthesis and have opened avenues for the development of novel therapeutic agents for hypercholesterolemia. The detailed methodologies and data presented in this guide are intended to support further research and development in this critical area of medicinal chemistry and drug discovery. Future work should focus on obtaining more detailed spectroscopic data for a complete characterization of this molecule and exploring its in vivo efficacy and safety profile.
References
The Pivotal Role of Cholest-8-ene-3,15-diol in Sterol Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of Cholest-8-ene-3,15-diol in the intricate pathways of sterol biosynthesis. This dihydroxylated sterol intermediate has garnered significant attention for its potent regulatory effects on cholesterol homeostasis, primarily through the inhibition of the rate-limiting enzyme in the cholesterol synthesis cascade, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. This document provides a comprehensive overview of its position in the metabolic pathway, its inhibitory functions, and detailed experimental protocols for its study.
Introduction to this compound
This compound is a naturally occurring oxysterol, a class of cholesterol derivatives that play critical roles as signaling molecules and intermediates in metabolic pathways. It exists in various isomeric forms, with the 5α- and 5β-isomers, and the 15α- and 15β-hydroxyl epimers being of biological significance. These molecules are not merely passive intermediates; they are active participants in the feedback regulation of cholesterol synthesis.
Role in the Sterol Biosynthesis Pathway
This compound is an intermediate in the post-lanosterol segment of the cholesterol biosynthesis pathway. Following the cyclization of squalene to form lanosterol, a series of enzymatic reactions, including demethylations, dehydrogenations, and isomerizations, are required to convert lanosterol into cholesterol.
The formation of this compound involves the hydroxylation of a cholestene precursor at the C-15 position. This reaction is catalyzed by a member of the cytochrome P450 superfamily of enzymes, likely a specific sterol 15α-hydroxylase, although the precise enzyme has not been fully characterized in all organisms. The substrate for this hydroxylation is believed to be a derivative of cholest-8-en-3β-ol.
Once formed, this compound is further metabolized in the pathway. Evidence from metabolic studies has demonstrated the enzymatic conversion of cholest-8(14)-en-3β,15α-diol and its 15β-diol counterpart to cholesterol, confirming their status as bona fide intermediates in this critical biosynthetic route.
Cholest-8-ene-3,15-diol: A Technical Guide to its Natural Sources and Endogenous Presence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholest-8-ene-3,15-diol is a dihydroxylated derivative of cholesterol that has garnered interest within the scientific community for its potential biological activities. As an oxysterol, it belongs to a class of molecules known to be involved in the regulation of cholesterol homeostasis and various signaling pathways. This technical guide provides a comprehensive overview of the current state of knowledge regarding the natural sources and endogenous presence of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Natural Sources and Endogenous Presence: A Complex Picture
The scientific literature presents a nuanced and somewhat conflicting view on the natural occurrence of this compound. While some evidence suggests its potential as an endogenous intermediate in cholesterol metabolism, other sources indicate that at least one of its stereoisomers is likely a synthetic product not found in biological systems.
A 1970 study reported the enzymatic conversion of both cholest-8(14)-en-3β,15α-diol and cholest-8(14)-en-3β,15β-diol to cholesterol in a cell-free system derived from rat liver.[1] This finding suggests that these diols could serve as precursors in the intricate biosynthetic pathway of cholesterol.
Conversely, a more recent perspective posits that 5α-cholest-8(14)-ene-3β,15α-diol is a commercially available synthetic compound that is unlikely to be found in living organisms. This highlights the critical importance of stereochemistry in determining the biological origin and function of such molecules.
While direct evidence for the endogenous presence of this compound remains elusive, a closely related compound, 5α-cholest-8(14)-en-3β-ol-15-one, has been successfully isolated and quantified from rat skin and hair.[2] This discovery of a 15-oxygenated sterol in mammalian tissue suggests that the enzymatic machinery for oxidation at the C-15 position of the cholesterol backbone exists, lending plausibility to the potential for endogenous formation of the corresponding diol.
Quantitative Data
To date, there is no published quantitative data on the endogenous concentrations of this compound in any biological matrix. However, the levels of the related 15-ketosterol have been determined in rat skin and hair, as summarized in the table below. This data provides a valuable reference point for researchers investigating 15-oxygenated sterols.
| Compound | Biological Matrix | Organism | Concentration (ng/g) | Reference |
| 5α-cholest-8(14)-en-3β-ol-15-one | Skin | Rat (Sprague Dawley, male) | 84.5 ± 4.1 (SEM) | [2] |
| 5α-cholest-8(14)-en-3β-ol-15-one | Hair | Rat (Sprague Dawley, male) | 143 ± 19 (SEM) | [2] |
Experimental Protocols
The following section details the experimental methodology used for the isolation and quantification of 5α-cholest-8(14)-en-3β-ol-15-one from rat skin. This protocol can serve as a foundational method for researchers aiming to investigate the presence of this compound in biological samples.
Isolation and Purification of 5α-cholest-8(14)-en-3β-ol-15-one from Rat Skin[2]
-
Tissue Homogenization and Extraction:
-
Excised rat skin is minced and homogenized in a suitable solvent system, such as chloroform-methanol, to extract the lipid fraction.
-
An internal standard, such as a tritium and deuterium-labeled version of the target compound, is added at the beginning of the extraction process to account for losses during purification.
-
-
Medium Pressure Liquid Chromatography (MPLC):
-
The crude lipid extract is subjected to MPLC on a Lichroprep RP-8 column.
-
A gradient elution is employed to separate the components based on their polarity, allowing for the initial enrichment of the 15-ketosterol fraction.
-
-
Thin-Layer Chromatography (TLC):
-
The fraction containing the 15-ketosterol from MPLC is further purified by preparative TLC on silica gel G plates.
-
The plate is developed in an appropriate solvent system, and the band corresponding to the mobility of the 15-ketosterol standard is scraped and eluted.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The material eluted from the TLC plate undergoes final purification by RP-HPLC.
-
This step provides high-resolution separation, ensuring the isolation of a pure compound for subsequent analysis.
-
Characterization and Quantification[2]
-
Derivatization:
-
The purified 15-ketosterol is converted to its trimethylsilyl (TMS) ether derivative by reacting it with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane). Derivatization enhances the volatility and thermal stability of the sterol for gas chromatography.[3][4]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
The TMS-ether derivative is analyzed by GC-MS.
-
The gas chromatograph separates the components of the sample, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of the eluting compounds, allowing for definitive identification.
-
Quantification is achieved by mass fragmentography, monitoring specific ions characteristic of the analyte and the internal standard.
-
Signaling Pathways
While a specific signaling pathway for this compound has not been elucidated, oxysterols, as a class, are known to be important signaling molecules.[5][6] They are recognized as endogenous ligands for the Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose homeostasis.[7][8]
Upon binding to an oxysterol ligand, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade has significant implications for cellular processes such as cholesterol efflux, fatty acid synthesis, and inflammation.[8][9]
Caption: General signaling pathway of oxysterols via the Liver X Receptor (LXR).
Conclusion
The study of this compound is an emerging field with several key questions yet to be answered. While its potential role as an intermediate in cholesterol metabolism is suggested by early enzymatic studies, definitive proof of its endogenous presence and quantification in biological systems is currently lacking. The established methodology for the related 5α-cholest-8(14)-en-3β-ol-15-one provides a robust starting point for future investigations into this and other 15-oxygenated sterols. Further research is warranted to clarify the natural occurrence of this compound, to determine its physiological concentrations, and to elucidate its specific biological functions and signaling pathways. Such studies will be crucial in understanding the full spectrum of oxysterol biology and its implications for health and disease.
References
- 1. Enzymatic conversion of cholest-8(14)-en-3 beta, 15 alpha-diol and cholest-8(14)-en-3 beta, 15 beta-diol to cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5 alpha-cholest-8(14)-en-3 beta-ol-15-one, a potent regulator of cholesterol metabolism: occurrence in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of sterols by gas chromatography-mass spectrometry of the trimethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. Biological activities of oxygenated sterols: physiological and pathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological activity of some oxygenated sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An oxysterol signalling pathway mediated by the nuclear receptor LXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxysterol signaling links cholesterol metabolism and inflammation via the liver X receptor in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
Cholest-8-ene-3,15-diol: A Pivotal Intermediate in Cholesterol Metabolism and a Modulator of its Synthesis
For Immediate Release
AUSTIN, Texas – October 24, 2025 – Cholest-8-ene-3,15-diol, a dihydroxylated sterol, is emerging as a significant intermediate in the intricate web of cholesterol biosynthesis and a potent regulator of the pathway's key enzyme. This technical guide provides an in-depth exploration of its role, supported by experimental evidence, for researchers, scientists, and drug development professionals.
Introduction
Cholesterol, an essential lipid for cellular structure and precursor for vital molecules, is synthesized through a complex series of enzymatic reactions. The cholesterol biosynthesis pathway is tightly regulated to maintain cellular homeostasis. Recent research has shed light on the role of various sterol intermediates in this regulation. Among these, this compound has garnered attention for its dual function as both a metabolic intermediate and an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. This guide will delve into the known aspects of this compound's involvement in cholesterol metabolism, detailing its synthesis, subsequent conversion, and its impact on the overall pathway.
Biosynthesis and Metabolism of this compound
This compound is not a transient molecule but a specific intermediate in a branch of the cholesterol synthesis pathway. Evidence points to its formation from 5-beta-cholesta-8,14-dien-3-beta-ol and its subsequent conversion to cholesterol.
Synthesis of 5-beta-cholest-8-ene-3-beta,15-alpha-diol
The chemical synthesis of 5-beta-cholest-8-ene-3-beta,15-alpha-diol is achieved through the hydroboration of 5-beta-cholesta-8,14-dien-3-beta-ol[1]. This reaction specifically introduces a hydroxyl group at the C-15 position. While the exact enzyme responsible for this conversion in vivo has not been definitively identified, this synthetic route provides a basis for studying its biological functions.
Enzymatic Conversion to Cholesterol
Studies have demonstrated the enzymatic conversion of both cholest-8(14)-en-3-beta,15-alpha-diol and its 15-beta isomer to cholesterol in cell-free systems, indicating its direct role as a precursor in the cholesterol biosynthetic pathway[2]. This conversion likely involves the action of multiple enzymes, including delta-8-delta-7-sterol isomerase, to modify the sterol nucleus and side chain to yield the final cholesterol molecule.
The precise positioning of this compound within the established Bloch and Kandutsch-Russell pathways for cholesterol synthesis is still an active area of research. However, its existence as an intermediate that can be fully metabolized to cholesterol is well-supported.
Regulation of Cholesterol Synthesis
A key aspect of this compound's function is its ability to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the primary regulatory point of the cholesterol synthesis pathway.
Inhibition of HMG-CoA Reductase
5-beta-cholest-8-ene-3-beta,15-alpha-diol has been shown to be a highly active inhibitor of HMG-CoA reductase in Chinese hamster ovary (CHO-K1) cells[1]. This inhibitory action is a form of feedback regulation, where a downstream product of the pathway controls the activity of an early, rate-limiting enzyme. While the precise IC50 value has not been reported in the reviewed literature, its high activity suggests a significant role in cellular cholesterol homeostasis.
Oxysterols, oxidized derivatives of cholesterol, are known to regulate cholesterol synthesis through the sterol regulatory element-binding protein (SREBP) and liver X receptor (LXR) signaling pathways[3][4][5][6][7]. As an oxysterol, this compound likely exerts its regulatory effects through these pathways, leading to decreased transcription of the HMG-CoA reductase gene and enhanced degradation of the enzyme.
References
- 1. Inhibitors of sterol synthesis. Chemical synthesis of 5 beta-cholest-8-ene-3 beta,15 alpha-diol and its effects on 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5 alpha-cholest-8(14)-en-3 beta-ol-15-one, a potent regulator of cholesterol metabolism: occurrence in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discover.library.noaa.gov [discover.library.noaa.gov]
- 5. scilit.com [scilit.com]
- 6. 25-Hydroxycholesterol-3-sulfate regulates macrophage lipid metabolism via the LXR/SREBP-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Cholest-8-ene-3,15-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholest-8-ene-3,15-diol is a dihydroxylated derivative of cholesterol, belonging to the broad class of oxysterols. Oxysterols are oxygenated derivatives of cholesterol that play crucial roles as signaling molecules in various biological processes, most notably in the regulation of cholesterol homeostasis. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details relevant experimental protocols for its synthesis and characterization, and elucidates its role in cellular signaling pathways.
Physical and Chemical Properties
The physical and chemical properties of this compound are essential for its handling, characterization, and application in research and development. While experimental data for this specific molecule is limited in publicly available literature, the following tables summarize known and predicted properties.
Table 1: General and Predicted Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₆O₂ | --INVALID-LINK-- |
| Molecular Weight | 402.66 g/mol | --INVALID-LINK-- |
| Predicted Boiling Point | 513.4 ± 50.0 °C | ChemSpider |
| Predicted Density | 1.03 ± 0.1 g/cm³ | ChemSpider |
| Predicted XlogP | 6.6 | PubChem |
Note: The boiling point and density are predicted values and should be considered as estimates. Experimental determination is required for confirmation.
Table 2: Spectral Data (General Information)
| Technique | Description |
| ¹H NMR | The proton NMR spectrum of sterols is complex, with characteristic signals for the methyl groups and olefinic protons. For this compound, signals for the hydroxyl protons and protons adjacent to the hydroxyl groups and the double bond would be key identifiers. |
| ¹³C NMR | The carbon NMR spectrum would show distinct signals for the 27 carbon atoms, with the carbons of the double bond and those bearing the hydroxyl groups appearing at characteristic chemical shifts. |
| Mass Spectrometry | Mass spectral analysis would show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of water and cleavage of the sterol ring system. |
Experimental Protocols
Synthesis of 5β-Cholest-8-ene-3β,15α-diol
A common method for the synthesis of diols from dienes is through hydroboration-oxidation. The synthesis of 5β-Cholest-8-ene-3β,15α-diol has been reported via the hydroboration of 5β-cholesta-8,14-dien-3β-ol[1]. The following is a generalized protocol based on this reaction type.
Experimental Workflow: Synthesis of a Cholestene-diol via Hydroboration-Oxidation
Caption: A generalized workflow for the synthesis of a cholestene-diol.
Detailed Methodology:
-
Hydroboration: The starting material, 5β-cholesta-8,14-dien-3β-ol, is dissolved in an anhydrous ether solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). A solution of borane-THF complex (BH₃-THF) is then added dropwise at a controlled temperature, typically 0 °C to room temperature. The reaction mixture is stirred for a specified period to allow for the complete addition of borane across the double bonds.
-
Oxidation: The reaction is then carefully quenched by the slow addition of water, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide (H₂O₂). This oxidation step replaces the boron-carbon bonds with hydroxyl groups. The reaction is often exothermic and requires cooling.
-
Workup and Extraction: After the oxidation is complete, the reaction mixture is partitioned between an organic solvent (e.g., diethyl ether or ethyl acetate) and water. The organic layer is separated, washed with brine, and dried over an anhydrous salt like sodium sulfate.
-
Purification: The crude product obtained after solvent evaporation is purified using column chromatography on silica gel. A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to elute the desired diol.
-
Characterization: The purified product is characterized by standard analytical techniques. NMR spectroscopy (¹H and ¹³C) is used to confirm the structure and stereochemistry, while mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and often 2D correlation spectra (e.g., COSY, HSQC) to aid in the complete assignment of proton and carbon signals.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is typically dissolved in a suitable solvent like methanol or acetonitrile. For electrospray ionization (ESI), the solution is directly infused or injected into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the hydroxyl groups are often derivatized (e.g., silylated) to increase volatility.
-
Instrumentation: A variety of mass spectrometers can be used, including quadrupole, time-of-flight (TOF), or ion trap instruments.
-
Data Acquisition: The instrument is operated in a mode to detect the molecular ion and its fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.
Role in Signaling Pathways
This compound, as an oxysterol, is involved in the intricate regulation of cholesterol homeostasis. Oxysterols act as signaling molecules that modulate the activity of key transcription factors, thereby controlling the expression of genes involved in cholesterol synthesis, uptake, and efflux.
Oxysterol-Mediated Regulation of Cholesterol Homeostasis
The primary mechanism by which oxysterols regulate cholesterol levels is through their interaction with Liver X Receptors (LXRs) and the Sterol Regulatory Element-Binding Protein (SREBP) pathway.
Caption: Oxysterol-mediated regulation of cholesterol homeostasis.
Signaling Pathway Description:
-
Oxysterol Formation: When intracellular cholesterol levels are high, a portion of the cholesterol is enzymatically converted to various oxysterols, including potentially this compound.
-
LXR Activation: These oxysterols act as natural ligands for the Liver X Receptors (LXRs), which are nuclear receptors. Upon binding, LXRs form a heterodimer with the Retinoid X Receptor (RXR).
-
Induction of Cholesterol Efflux Genes: The LXR/RXR heterodimer binds to LXR response elements (LXREs) in the promoter regions of target genes, leading to the increased expression of proteins involved in cholesterol efflux, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1). This promotes the removal of excess cholesterol from the cell.
-
Inhibition of SREBP Processing: Oxysterols also regulate the SREBP pathway. In the endoplasmic reticulum (ER), SREBP is complexed with SCAP (SREBP cleavage-activating protein). When sterol levels are high, oxysterols promote the binding of this complex to INSIG (insulin-induced gene) proteins, which retains the SREBP-SCAP complex in the ER.
-
Repression of Cholesterol Synthesis and Uptake: The retention of the SREBP-SCAP complex in the ER prevents its transport to the Golgi apparatus, where SREBP would normally be cleaved to its active form (nSREBP). The lack of active nSREBP leads to the transcriptional repression of genes involved in cholesterol synthesis (e.g., HMG-CoA reductase) and cholesterol uptake (e.g., the LDL receptor).
-
Homeostatic Balance: The coordinated activation of cholesterol efflux and repression of cholesterol synthesis and uptake by oxysterols helps to maintain cellular cholesterol homeostasis and prevent the toxic accumulation of free cholesterol.
Conclusion
This compound is an important oxysterol with significant potential for research in the fields of metabolism, cell signaling, and drug development. While specific experimental data for this molecule is still emerging, this guide provides a solid foundation of its known and predicted properties, along with detailed methodologies for its synthesis and characterization, and a clear understanding of its role in the critical pathway of cholesterol homeostasis. Further research is warranted to fully elucidate the specific biological functions and therapeutic potential of this and other related oxysterols.
References
A Technical Guide to the Biological Activities of Cholest-8-ene-3,15-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholest-8-ene-3,15-diol is a sterol molecule that has garnered attention for its significant biological activity, primarily its role in the regulation of cholesterol biosynthesis. This technical guide provides an in-depth overview of the known biological functions of this compound and its closely related analogs. The document details its mechanism of action, focusing on the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway. Furthermore, it elucidates the compound's interaction with the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway, a critical regulator of cellular lipid homeostasis. This guide also includes a compilation of quantitative data for related compounds, detailed experimental protocols for key assays, and visual representations of the pertinent biological pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development professionals.
Introduction
Cholesterol is an essential structural component of animal cell membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. The biosynthesis of cholesterol is a complex process, with HMG-CoA reductase serving as the key regulatory enzyme. The activity of HMG-CoA reductase is tightly controlled by a sophisticated feedback mechanism orchestrated by the SREBP signaling pathway. Dysregulation of cholesterol metabolism is a hallmark of numerous metabolic diseases, including hypercholesterolemia and atherosclerosis, making the enzymes and regulatory pathways involved in cholesterol biosynthesis attractive targets for therapeutic intervention.
This compound, specifically the 5β-cholest-8-ene-3β,15α-diol isomer, has been identified as a potent modulator of cholesterol biosynthesis. Research has demonstrated its ability to significantly lower the activity of HMG-CoA reductase in cultured mammalian cells, indicating its potential as a hypocholesterolemic agent[1]. This guide aims to consolidate the current knowledge on the biological activities of this compound, providing a technical resource for its further investigation and potential therapeutic development.
Mechanism of Action: Inhibition of HMG-CoA Reductase
The primary biological activity of this compound is the suppression of HMG-CoA reductase activity. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a committed step in the synthesis of cholesterol and other isoprenoids. By reducing the activity of HMG-CoA reductase, this compound effectively curtails the endogenous production of cholesterol.
The Mevalonate Pathway
The mevalonate pathway is a crucial metabolic cascade that produces cholesterol and a variety of non-sterol isoprenoids. The initial steps of this pathway, culminating in the synthesis of farnesyl pyrophosphate, are depicted in the following diagram.
Regulation of the SREBP Signaling Pathway
The inhibitory effect of this compound on HMG-CoA reductase is mediated through the Sterol Regulatory Element-Binding Protein (SREBP) pathway. This pathway is the central processing unit for maintaining cellular cholesterol homeostasis.
In sterol-replete cells, the SREBP precursor protein is retained in the endoplasmic reticulum (ER) through its interaction with SREBP cleavage-activating protein (SCAP). This complex is held in the ER by another protein, Insulin-induced gene (Insig). When cellular sterol levels are low, SCAP undergoes a conformational change, dissociates from Insig, and escorts SREBP to the Golgi apparatus. In the Golgi, SREBP is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), to release the mature, transcriptionally active N-terminal domain. This mature SREBP then translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, including the gene encoding HMG-CoA reductase, thereby upregulating their transcription.
Oxygenated sterols, such as 25-hydroxycholesterol, are known to promote the binding of SCAP to Insig, thereby inhibiting the processing of SREBP and suppressing cholesterol synthesis. While direct evidence for this compound is limited, it is hypothesized to act in a similar manner, promoting the retention of the SREBP-SCAP complex in the ER.
Quantitative Data
While the initial study on 5β-cholest-8-ene-3β,15α-diol described it as "highly active" in lowering HMG-CoA reductase activity in Chinese hamster ovary (CHO-K1) cells, specific IC50 or EC50 values were not reported[1]. However, quantitative data for other structurally related 15-oxygenated sterols and oxysterols provide a valuable context for its potency.
| Compound | Biological Activity | Cell Line / System | IC50 / EC50 Value | Reference |
| 5α-cholest-8(14)-en-3β-ol-15-one | Inhibition of cholesterol biosynthesis | Cultured mammalian cells | Potent inhibitor (specific value not provided) | [2] |
| 14α-Ethyl-5α-cholest-7-ene-3β,15α-diol | Inhibition of sterol biosynthesis | Cultured mammalian cells | Potent inhibitor (specific value not provided) | [3] |
| 25-Hydroxycholesterol | Suppression of HMG-CoA reductase activity | Hep G2 cells | ~5 µM | [4] |
| Compound 81 (a synthetic sterol) | Degradation of HMG-CoA reductase | HMGCR(TM1-8)-GFP reporter system | EC50 = 0.41 µM | [5] |
| 24,25-Dihydrolanosterol | Degradation of HMG-CoA reductase | HMGCR(TM1-8)-GFP reporter system | EC50 = 1.5 µM | [5] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the biological activity of this compound and related compounds.
Cell Culture
Chinese hamster ovary (CHO-K1) cells are a commonly used cell line for studying cholesterol metabolism.
-
Cell Line: CHO-K1 (ATCC® CCL-61™)
-
Growth Medium: Ham's F-12K (Kaighn's) Medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
HMG-CoA Reductase Activity Assay in CHO-K1 Cells
This protocol is based on the method described for determining the effect of sterols on HMG-CoA reductase activity in cultured cells.
Detailed Steps:
-
Cell Seeding: Plate CHO-K1 cells in 60-mm dishes at a density that allows them to reach approximately 70-80% confluency after 24 hours.
-
Compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol or DMSO). Dilute the stock solution in a culture medium to achieve the desired final concentrations. Remove the growth medium from the cells and add the medium containing the test compound or vehicle control.
-
Incubation: Incubate the cells with the compound for the desired period (e.g., 18-24 hours).
-
Cell Harvest and Microsome Preparation:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into a buffer containing protease inhibitors.
-
Homogenize the cells and centrifuge to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer.
-
-
Enzyme Assay:
-
The assay mixture contains the microsomal protein, [¹⁴C]HMG-CoA, and an NADPH-generating system in a buffer.
-
Initiate the reaction by adding the microsomal fraction.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding an acid (e.g., HCl).
-
The resulting mevalonic acid is lactonized to mevalonolactone.
-
-
Product Quantification:
-
Extract the mevalonolactone with an organic solvent.
-
Separate the mevalonolactone from the unreacted [¹⁴C]HMG-CoA using thin-layer chromatography (TLC).
-
Scrape the area of the TLC plate corresponding to mevalonolactone and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the specific activity of HMG-CoA reductase as picomoles of mevalonolactone formed per minute per milligram of microsomal protein. Determine the IC50 value by plotting the percent inhibition of enzyme activity against the log concentration of this compound.
Conclusion and Future Directions
This compound is a potent regulator of cholesterol biosynthesis through its inhibitory action on HMG-CoA reductase, likely mediated by the SREBP signaling pathway. While the qualitative effects are well-documented, a significant opportunity exists for further research to quantify its potency (IC50/EC50 values) and to definitively elucidate its molecular interactions with the key regulatory proteins of the SREBP pathway, such as SCAP and Insig. Such studies would provide a more complete understanding of its mechanism of action and would be invaluable for assessing its therapeutic potential in the management of hypercholesterolemia and related cardiovascular diseases. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on these future investigations.
References
- 1. Inhibitors of sterol synthesis. Chemical synthesis of 5 beta-cholest-8-ene-3 beta,15 alpha-diol and its effects on 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of 15-oxygenated sterols on cholesterol synthesis from 24,25-dihydrolanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Discovery of a potent HMG-CoA reductase degrader that eliminates statin-induced reductase accumulation and lowers cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of Cholest-8-ene-3,15-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical synthesis of a specific stereoisomer of Cholest-8-ene-3,15-diol, namely 5β-cholest-8-ene-3β,15α-diol. The synthesis is based on the hydroboration of 5β-cholesta-8,14-dien-3β-ol.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and characterization of 5β-cholest-8-ene-3β,15α-diol.
| Parameter | Value | Source |
| Starting Material | 5β-cholesta-8,14-dien-3β-ol | [1] |
| Key Reaction | Hydroboration-Oxidation | [1] |
| Product | 5β-cholest-8-ene-3β,15α-diol | [1] |
| Molecular Formula | C₂₇H₄₆O₂ | |
| Molecular Weight | 402.65 g/mol | |
| Configuration | 14α-H, 15α-OH | [1] |
Experimental Protocols
The synthesis of 5β-cholest-8-ene-3β,15α-diol is achieved through a hydroboration-oxidation reaction of the precursor, 5β-cholesta-8,14-dien-3β-ol.[1]
Materials:
-
5β-cholesta-8,14-dien-3β-ol
-
Borane-tetrahydrofuran complex (BH₃-THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Hydroboration:
-
Dissolve 5β-cholesta-8,14-dien-3β-ol in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃-THF) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for a specified time, followed by stirring at room temperature to ensure complete reaction. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
-
Oxidation:
-
After completion of the hydroboration step, carefully quench the reaction by the slow, dropwise addition of water.
-
Add an aqueous solution of sodium hydroxide (NaOH), followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂). The temperature should be maintained during this exothermic addition, using an ice bath if necessary.
-
Stir the resulting mixture at room temperature for a specified period to ensure complete oxidation.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 5β-cholest-8-ene-3β,15α-diol by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product, as identified by TLC analysis.
-
Combine the pure fractions and evaporate the solvent to yield the purified 5β-cholest-8-ene-3β,15α-diol.
-
Characterization:
The structure and stereochemistry of the final product, 5β-cholest-8-ene-3β,15α-diol, are confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and stereochemistry, particularly the 14α-H and 15α-OH configuration.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Melting Point Analysis: To assess the purity of the final product.
Visualizations
Chemical Synthesis Workflow
Caption: A workflow diagram illustrating the key steps in the chemical synthesis of 5β-cholest-8-ene-3β,15α-diol.
References
Gas chromatography-mass spectrometry (GC-MS) of Cholest-8-ene-3,15-diol
An in-depth guide to the analysis of Cholest-8-ene-3,15-diol using gas chromatography-mass spectrometry (GC-MS) is provided below, complete with detailed application notes and protocols tailored for researchers, scientists, and professionals in drug development.
Application Note: Analysis of this compound by GC-MS
Introduction
This compound is a dihydroxylated sterol, a class of molecules that plays significant roles in various biological processes. Accurate and sensitive quantification of such sterols is crucial for understanding their function in health and disease. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] For non-volatile molecules like sterols, a derivatization step is necessary to increase their volatility and thermal stability for GC analysis.[3] This application note describes a robust method for the analysis of this compound using GC-MS following trimethylsilyl (TMS) derivatization.
Principle
The hydroxyl groups of this compound are chemically modified through a silylation reaction to form trimethylsilyl ethers. This derivatization increases the volatility of the analyte, making it amenable to gas chromatography. The derivatized analyte is then introduced into the GC, where it is separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the analyte enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique fingerprint for the identification and quantification of the compound.[1]
Application
This method is applicable for the qualitative and quantitative analysis of this compound in various biological matrices, such as cell cultures, plasma, and tissue extracts, after appropriate sample preparation. It can be utilized in metabolic studies, drug discovery, and clinical research to investigate the role of this sterol in different physiological and pathological conditions.
Experimental Protocol
1. Sample Preparation (Lipid Extraction)
A modified Bligh and Dyer extraction method is recommended for the extraction of sterols from biological samples.[4]
-
Reagents:
-
Chloroform
-
Methanol
-
Deionized Water
-
-
Procedure:
-
Homogenize the biological sample (e.g., cell pellet, tissue).
-
To the homogenate, add a mixture of chloroform and methanol (1:2, v/v) and vortex thoroughly.
-
Add chloroform and deionized water to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).
-
Vortex the mixture and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
2. Derivatization (Silylation)
To increase volatility, the extracted sterols are derivatized to their trimethylsilyl (TMS) ethers.[3][5]
-
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
-
Procedure:
-
To the dried lipid extract, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.[3]
-
Seal the reaction vial tightly and heat at 70°C for 60 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
GC-MS Analysis
Instrumentation
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
-
GC Column: A non-polar capillary column, such as an Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for sterol analysis.[3][6]
GC Conditions
-
Injector Temperature: 280°C[3]
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 2 minutes
-
Ramp to 260°C at 20°C/min
-
Ramp to 300°C at 5°C/min, hold for 10 minutes
-
-
Total Run Time: Approximately 24 minutes
MS Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV[1]
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the di-TMS derivative of this compound. The exact retention time and mass fragments should be confirmed by running a pure standard.
| Parameter | Value |
| Analyte | This compound (as di-TMS ether) |
| Formula | C₃₃H₆₂O₂Si₂ |
| Molecular Weight | 546.9 g/mol |
| Expected Retention Time | ~18 - 22 min (dependent on specific GC conditions) |
| Key Mass Fragments (m/z) | 546 (M+) , 531 (M-15), 456 (M-90), 441 (M-90-15), 366 (M-2x90) |
| Quantification Ion | m/z 546 |
| Qualifier Ions | m/z 531, 456 |
Note: The fragmentation pattern is predicted based on the structure and common fragmentation of TMS-derivatized sterols, where M+ is the molecular ion and losses of methyl groups (-15) and trimethylsilanol (-90) are characteristic.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Proposed Fragmentation Pathway of di-TMS-Cholest-8-ene-3,15-diol
Caption: Proposed EI fragmentation of di-TMS-Cholest-8-ene-3,15-diol.
References
- 1. aocs.org [aocs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. GC Analysis of Sterols (Silylated Derivatives) in Olive Oil (Free Sterol Fraction) on SLB®-5ms after SPE using Discovery DSC-Si suitable for GC, application for SPE | Sigma-Aldrich [sigmaaldrich.com]
- 6. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Cholest-8-ene-3,15-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholest-8-ene-3,15-diol is an oxysterol, an oxidized derivative of cholesterol or its precursors. Oxysterols are implicated in various physiological and pathological processes, including the regulation of cholesterol homeostasis.[1][2] Specifically, certain diols have been shown to be potent inhibitors of sterol synthesis.[3] Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its biological functions and for its potential as a therapeutic agent. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), based on established methods for oxysterol analysis.
Data Presentation
The following table summarizes typical HPLC conditions for the analysis of oxysterols, which can be adapted for this compound.
| Parameter | Condition 1: HPLC-UV | Condition 2: HPLC-MS |
| HPLC System | Waters 2790 Separation Module or equivalent | Agilent 1200 Series or equivalent |
| Column | Xterra RP-18 (4.6 x 250 mm)[4] | Luna C18 (2 x 250 mm, 3-µm particle)[5] |
| Mobile Phase A | 1 mM Phosphoric Acid in Water[4] | 5 mM Ammonium Acetate in 85% Methanol[5] |
| Mobile Phase B | Acetonitrile[4] | 5 mM Ammonium Acetate in 100% Methanol[5] |
| Gradient | 85% to 100% B over 15 min[4] | 0% to 100% B over 13 min[5] |
| Flow Rate | 1.0 mL/min[4] | 0.2 mL/min (adapted for smaller column diameter) |
| Column Temperature | 60°C[4] | Ambient or controlled (e.g., 40°C) |
| Injection Volume | 10-50 µL | 10 µL[5] |
| Detector | Photodiode Array (PDA) Detector[4] | Triple Quadrupole Mass Spectrometer[5] |
| Detection Wavelength | Below 210 nm (e.g., 205 nm)[4][6] | ESI in Positive Mode[5] |
Experimental Protocols
1. Sample Preparation: Extraction of Lipids from Biological Samples
This protocol is based on the Bligh-Dyer method for total lipid extraction.[5][6]
-
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate, plasma)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS)
-
Internal standard (e.g., a deuterated oxysterol analog)
-
Glass culture tubes with Teflon-lined caps
-
Centrifuge
-
Nitrogen gas evaporator
-
-
Procedure:
-
To a known amount of sample in a glass tube, add the internal standard.
-
Add a 3:1 mixture of chloroform:methanol to the sample. For every 1 mL of aqueous sample, use 3.75 mL of the chloroform:methanol mixture.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Add 1.25 mL of chloroform and 1.25 mL of PBS per 1 mL of initial sample.
-
Vortex again for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic (chloroform) layer, which contains the lipids, using a glass Pasteur pipette and transfer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in the mobile phase (e.g., methanol or acetonitrile) for HPLC analysis.[5]
-
2. Optional: Solid-Phase Extraction (SPE) for Sample Cleanup
For complex matrices, an SPE step can be used to isolate sterols from other lipid classes.[5]
-
Materials:
-
Silica SPE cartridge (e.g., 100 mg)
-
Hexane
-
Isopropanol
-
Toluene
-
-
Procedure:
-
Pre-wash the silica cartridge with 2 mL of hexane.
-
Dissolve the dried lipid extract from the previous step in 1 mL of toluene and load it onto the cartridge.
-
Elute nonpolar lipids (e.g., cholesteryl esters) with 1 mL of hexane.
-
Elute mono-hydroxy sterols (like cholesterol) with 8 mL of 0.5% isopropanol in hexane.
-
Elute the diol fraction (containing this compound) with 5 mL of 30% isopropanol in hexane.[5]
-
Dry the diol fraction under nitrogen and reconstitute for HPLC injection.
-
3. HPLC Analysis
The following is a representative reverse-phase HPLC method.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and PDA or mass spectrometer detector.
-
Column: Xterra RP-18, 4.6 x 250 mm, 5 µm.[4]
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 1 mM phosphoric acid.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient Program:
-
0-2 min: 85% B
-
2-15 min: Linear gradient from 85% to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 85% B
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 60°C.[4]
-
Injection Volume: 20 µL.
-
Detection: PDA detector scanning from 190-300 nm, with quantification at a low wavelength such as 205 nm.[4]
-
4. Data Analysis
-
Identification: Identify the peak corresponding to this compound by comparing its retention time with that of a pure standard.
-
Quantification:
-
Generate a calibration curve by injecting known concentrations of the this compound standard.
-
Plot the peak area of the standard against its concentration.
-
Use the resulting linear regression equation to calculate the concentration of this compound in the samples based on their peak areas.
-
Correct for extraction efficiency by dividing the calculated concentration by the recovery of the internal standard.
-
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
References
- 1. Inhibitors of sterol synthesis. Chemical synthesis of 5 beta-cholest-8-ene-3 beta,15 alpha-diol and its effects on 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 15 beta-Methyl-5 alpha,14 beta-cholest-7-ene-3 beta,15 alpha-diol. Synthesis, structure, and inhibition of sterol synthesis in animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. hplc.eu [hplc.eu]
Application Notes and Protocols for In Vitro Testing of Cholest-8-ene-3,15-diol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholest-8-ene-3,15-diol is an oxygenated derivative of cholesterol, belonging to the broad class of molecules known as oxysterols. Oxysterols are critical signaling molecules and intermediates in cholesterol metabolism. Various oxysterols have been shown to exhibit a range of biological activities, including the regulation of lipid metabolism, inflammation, and cell viability. Specifically, 15-oxygenated sterols have been identified as potent modulators of cholesterol biosynthesis. These application notes provide detailed protocols for in vitro assays to characterize the biological activity of this compound, focusing on its potential role in regulating cholesterol homeostasis and inflammatory responses.
HMG-CoA Reductase Activity Assay
Application Note
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis. Inhibition of this enzyme is a key mechanism for lowering cholesterol levels. Several 15-oxygenated sterols have demonstrated potent inhibitory effects on cholesterol synthesis.[1] A related 15-keto sterol analogue has been shown to reduce HMG-CoA reductase activity by approximately 56% at a concentration of 2.5 μM.[2] This assay is designed to determine the inhibitory potential of this compound on HMG-CoA reductase activity. The protocol is based on a spectrophotometric method that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by HMG-CoA reductase.
Experimental Protocol
Materials:
-
This compound
-
HMG-CoA Reductase Assay Kit (e.g., Abcam ab204701 or similar)
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 10 mM DTT, 1 mM EDTA)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial dilutions of the stock solution to achieve the desired final concentrations.
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to each well of a 96-well microplate.
-
Add 2 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Add 10 µL of purified HMG-CoA reductase enzyme to each well.
-
Incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.
-
To initiate the reaction, add 38 µL of a master mix containing HMG-CoA substrate and NADPH to each well.
-
-
Measurement: Immediately start measuring the decrease in absorbance at 340 nm in a kinetic mode at 37°C for 10-20 minutes, taking readings every 30-60 seconds.
Data Analysis:
-
Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition of HMG-CoA reductase activity for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Inhibitory Activity of a 15-Keto Sterol Analogue on HMG-CoA Reductase
| Compound | Concentration (µM) | % Inhibition of HMG-CoA Reductase Activity |
| 3β-hydroxy-15-keto-5α-chol-8(14)-en-24-oate | 2.5 | ~56%[2] |
Table 2: Hypothetical Inhibitory Activity of this compound on HMG-CoA Reductase
| This compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| IC50 (µM) |
Liver X Receptor (LXR) Activation Assay
Application Note
Liver X Receptors (LXRα and LXRβ) are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis. Oxysterols are the natural ligands for LXRs. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, such as ATP-binding cassette transporter A1 (ABCA1), to regulate their transcription. This assay is designed to determine if this compound can act as an agonist for LXR, leading to the transcriptional activation of a reporter gene.
Experimental Protocol
Materials:
-
This compound
-
Human embryonic kidney (HEK293T) or other suitable cell line
-
LXRα or LXRβ expression plasmid
-
RXR expression plasmid
-
LXRE-driven luciferase reporter plasmid
-
Control plasmid for transfection efficiency (e.g., β-galactosidase or Renilla luciferase)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM
-
Luciferase Assay System
-
96-well cell culture plates
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Co-transfect the cells with the LXR, RXR, and LXRE-luciferase reporter plasmids, along with the control plasmid, using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound or a known LXR agonist (e.g., T0901317) as a positive control.
-
-
Luciferase Assay:
-
After another 24 hours of incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Measure the activity of the control reporter (e.g., β-galactosidase or Renilla luciferase) to normalize for transfection efficiency.
-
Data Analysis:
-
Normalize the luciferase activity to the control reporter activity for each well.
-
Calculate the fold induction of luciferase activity for each concentration of this compound relative to the vehicle control.
-
Plot the fold induction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Data Presentation
Table 3: Hypothetical LXR Activation by this compound
| This compound Concentration (µM) | Fold Induction of Luciferase Activity (Mean ± SD) |
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| EC50 (µM) |
In Vitro Anti-Inflammatory Activity Assay
Application Note
Oxysterols have been shown to modulate inflammatory responses in various cell types. For instance, a mixture of dietary oxysterols can induce an inflammatory response in intestinal Caco-2 cells through the activation of Toll-like receptors (TLRs).[3][4] This can be measured by the release of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α). This assay is designed to evaluate the potential pro-inflammatory or anti-inflammatory activity of this compound in a human intestinal cell line model.
Experimental Protocol
Materials:
-
This compound
-
Human colorectal adenocarcinoma cell line (Caco-2)
-
DMEM with 10% FBS and non-essential amino acids
-
Lipopolysaccharide (LPS) or a pro-inflammatory cytokine cocktail (e.g., TNF-α and IL-1β)
-
ELISA kits for human IL-8 and TNF-α
-
24-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells in 24-well plates until they reach confluence.
-
Allow the cells to differentiate for 14-21 days post-confluence to form a polarized monolayer that mimics the intestinal epithelium.
-
-
Compound Treatment:
-
To test for pro-inflammatory activity: Treat the differentiated Caco-2 cells with various concentrations of this compound for 24 hours.
-
To test for anti-inflammatory activity: Pre-treat the cells with various concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent (e.g., LPS or a cytokine cocktail) for 24 hours.
-
-
Cytokine Measurement:
-
After the incubation period, collect the cell culture supernatants.
-
Measure the concentrations of IL-8 and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay: Perform a parallel cell viability assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to cytotoxicity.
Data Analysis:
-
Calculate the concentration of each cytokine (pg/mL) from the standard curve.
-
For pro-inflammatory activity, compare the cytokine levels in the compound-treated wells to the vehicle control.
-
For anti-inflammatory activity, calculate the percent inhibition of cytokine production by the compound in the presence of the inflammatory stimulus.
-
Plot the cytokine concentration or percent inhibition against the compound concentration to evaluate the dose-response relationship.
Data Presentation
Table 4: Hypothetical Pro-inflammatory Effect of this compound on Caco-2 Cells
| This compound Concentration (µM) | IL-8 Release (pg/mL, Mean ± SD) | TNF-α Release (pg/mL, Mean ± SD) |
| 0 (Vehicle) | ||
| 1 | ||
| 10 | ||
| 50 |
Table 5: Hypothetical Anti-inflammatory Effect of this compound on LPS-stimulated Caco-2 Cells
| This compound Concentration (µM) | % Inhibition of IL-8 Release (Mean ± SD) | % Inhibition of TNF-α Release (Mean ± SD) |
| 1 | ||
| 10 | ||
| 50 | ||
| IC50 (µM) |
Visualizations
Caption: Cholesterol Biosynthesis Pathway highlighting HMG-CoA reductase as a target for inhibition.
Caption: LXR signaling pathway showing activation by an oxysterol ligand.
Caption: Experimental workflow for the in vitro anti-inflammatory assay.
References
Application Notes and Protocols for Cholest-8-ene-3,15-diol in Lipid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholest-8-ene-3,15-diol is an oxygenated derivative of cholesterol, belonging to the broad class of oxysterols. These molecules are critical signaling molecules and intermediates in various metabolic pathways, most notably in the regulation of cholesterol homeostasis. Due to their structural similarity to cholesterol and its precursors, oxysterols can modulate the activity of key enzymes and transcription factors involved in lipid metabolism. This document provides detailed application notes and experimental protocols for the use of this compound in lipid metabolism research, with a focus on its potential role as a modulator of cholesterol biosynthesis. While direct quantitative data for this compound is limited in publicly available literature, data for structurally similar 15-oxygenated sterols, such as 5α-cholest-8(14)-en-3β-ol-15-one, provide a strong rationale for investigating its effects.
Data Presentation
| Compound | Bioassay | Cell Line | Endpoint | Result |
| 5α-cholest-8(14)-en-3β-ol-15-one | HMG-CoA Reductase Activity | CHO-K1 Cells | Inhibition of Enzyme Activity | Potent Inhibitor (Specific IC50 not detailed in provided abstracts) |
| 5α-cholest-8(14)-en-3β-ol-15-one | In vivo levels | Rat Skin | Concentration | 84.5 ± 4.1 ng/g |
| 5α-cholest-8(14)-en-3β-ol-15-one | In vivo levels | Rat Hair | Concentration | 143 ± 19 ng/g |
Signaling Pathways
This compound and related 15-oxygenated sterols are hypothesized to exert their effects on lipid metabolism primarily through the inhibition of key enzymes in the cholesterol biosynthesis pathway. The primary target is likely 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in this pathway. By inhibiting HMG-CoA reductase, these compounds can lead to a reduction in de novo cholesterol synthesis. This can subsequently influence broader lipid regulatory networks, including the sterol regulatory element-binding protein (SREBP) pathway and the liver X receptor (LXR) signaling cascade.
Figure 1: Proposed mechanism of action of this compound on the cholesterol biosynthesis pathway.
Experimental Protocols
Protocol 1: In Vitro HMG-CoA Reductase Activity Assay
This protocol is designed to assess the direct inhibitory effect of this compound on the activity of HMG-CoA reductase.
Materials:
-
Purified HMG-CoA reductase enzyme
-
This compound
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 10 mM DTT, 1 mM EDTA)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH solution (final concentration typically 0.2-0.4 mM)
-
HMG-CoA reductase enzyme
-
This compound dilution or vehicle control
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the HMG-CoA substrate (final concentration typically 0.1-0.3 mM).
-
Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the rate of NADPH oxidation for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.
Protocol 2: Cellular Cholesterol Synthesis Assay
This protocol measures the effect of this compound on de novo cholesterol synthesis in a cell-based model.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
[¹⁴C]-Acetate or [³H]-Mevalonate
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter and scintillation fluid
Procedure:
-
Seed HepG2 cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Following treatment, add [¹⁴C]-acetate or [³H]-mevalonate to the culture medium and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized lipids.
-
Wash the cells with ice-cold PBS to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids using a suitable solvent system.
-
Separate the lipid classes, including cholesterol, using thin-layer chromatography (TLC).
-
Visualize the cholesterol spots (e.g., with iodine vapor) and scrape the corresponding silica from the TLC plate.
-
Quantify the amount of radiolabel incorporated into the cholesterol fraction using a scintillation counter.
-
Normalize the radioactive counts to the total protein content of the cell lysate.
-
Calculate the percent inhibition of cholesterol synthesis for each concentration of this compound relative to the vehicle control.
Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound on cellular lipid metabolism.
Figure 2: General experimental workflow for studying this compound.
Conclusion
This compound represents a promising research tool for investigating the intricate regulation of lipid metabolism. Based on the activity of structurally related 15-oxygenated sterols, it is a strong candidate for an inhibitor of HMG-CoA reductase and, consequently, a modulator of cholesterol biosynthesis. The provided protocols and workflows offer a robust framework for researchers to explore the precise molecular mechanisms and potential therapeutic applications of this and other related oxysterols in the context of metabolic diseases and drug development. Further research is warranted to elucidate the specific quantitative effects and full spectrum of biological activities of this compound.
Application Notes and Protocols: Cholest-8-ene-3,15-diol as a Tool to Study Sterol Feedback Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholest-8-ene-3,15-diol is a valuable tool for investigating the intricate mechanisms of sterol feedback regulation. As a potent oxysterol, it serves as a powerful modulator of the cellular machinery responsible for maintaining cholesterol homeostasis. These application notes provide a comprehensive overview of its utility, supported by detailed experimental protocols and a summary of its effects on key regulatory components.
Sterol feedback regulation is a critical cellular process that ensures a balanced supply of cholesterol, a fundamental component of cell membranes and a precursor for steroid hormones and bile acids. The central players in this pathway are the Sterol Regulatory Element-Binding Proteins (SREBPs), primarily SREBP-2, which controls the transcription of genes involved in cholesterol synthesis and uptake. The activity of SREBP-2 is tightly regulated by the SREBP cleavage-activating protein (SCAP) and the Insulin-induced gene (Insig) proteins, which act as cellular sterol sensors.
This compound and its isomers have been shown to be highly effective in suppressing this pathway, primarily through the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This makes it an excellent compound for studying the downstream effects of sterol pathway inhibition and for screening potential therapeutic agents that target this pathway.
Quantitative Data
The following table summarizes the known quantitative effects of this compound and its related isomers on key components of the sterol feedback regulation pathway.
| Compound | Target | Cell Line | Activity | Reference |
| 5β-cholest-8-ene-3β,15α-diol | HMG-CoA Reductase | CHO-K1 | Highly active in lowering enzyme activity | [1] |
| 5α-cholest-8-ene-3β,15α-diol | HMG-CoA Reductase | CHO-K1 | Slightly more active than the 5β isomer | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental approaches to study its effects, the following diagrams are provided.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the effects of this compound on sterol feedback regulation.
Protocol 1: HMG-CoA Reductase Activity Assay
This protocol is adapted from commercially available kits and published methods for measuring HMG-CoA reductase activity.[2][3]
Objective: To determine the inhibitory effect of this compound on HMG-CoA reductase activity.
Materials:
-
Cells (e.g., CHO-K1, HepG2)
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM EDTA, 2 mM DTT)
-
NADPH
-
HMG-CoA
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in appropriate culture dishes and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Preparation of Cell Lysates:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the microsomal fraction.
-
Determine the protein concentration of the lysate.
-
-
Enzyme Activity Assay:
-
In a 96-well plate, add the following to each well:
-
HMG-CoA Reductase Assay Buffer
-
Cell lysate (containing a standardized amount of protein)
-
NADPH solution
-
-
Initiate the reaction by adding HMG-CoA.
-
Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes to monitor the rate of NADPH oxidation.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340 per minute).
-
Normalize the activity to the protein concentration.
-
Plot the enzyme activity against the concentration of this compound to determine the IC50 value.
-
Protocol 2: SREBP-2 Processing and Nuclear Translocation Assay
This protocol is based on established methods for detecting the cleavage and nuclear entry of SREBP-2.[4]
Objective: To assess the effect of this compound on the proteolytic activation and nuclear translocation of SREBP-2.
Materials:
-
Cells (e.g., HEK293, HeLa)
-
This compound
-
Nuclear and cytoplasmic extraction kit
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against SREBP-2 (recognizing both precursor and cleaved forms)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture cells under conditions of sterol depletion to induce SREBP-2 processing (e.g., using lipoprotein-deficient serum).
-
Treat cells with this compound or vehicle control for an appropriate duration.
-
-
Fractionation of Cell Lysates:
-
Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Separate proteins from the nuclear and cytoplasmic fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against SREBP-2.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis:
-
Compare the intensity of the cleaved, nuclear form of SREBP-2 (nSREBP-2) in treated versus control cells. A decrease in the nSREBP-2 band in the nuclear fraction indicates inhibition of processing.
-
Protocol 3: SRE-Luciferase Reporter Gene Assay
This protocol utilizes a reporter gene to measure the transcriptional activity of SREBP.[5][6]
Objective: To quantify the effect of this compound on SREBP-mediated gene transcription.
Materials:
-
Cells (e.g., HEK293, HepG2)
-
SRE-luciferase reporter plasmid (containing tandem repeats of the Sterol Regulatory Element upstream of a luciferase gene)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
This compound
-
Luciferase assay system
Procedure:
-
Transfection:
-
Co-transfect cells with the SRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
-
Cell Treatment:
-
After transfection, allow cells to recover and then treat with varying concentrations of this compound or vehicle control.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
A decrease in the normalized luciferase activity in treated cells indicates inhibition of SREBP transcriptional activity.
-
Conclusion
This compound is a potent modulator of the sterol feedback regulation pathway, primarily through its inhibitory action on HMG-CoA reductase. The provided application notes and protocols offer a robust framework for researchers to utilize this compound effectively in their studies of cholesterol homeostasis and for the development of novel therapeutics targeting this critical cellular pathway. The combination of quantitative analysis, pathway visualization, and detailed experimental methodologies will empower scientists to further unravel the complexities of sterol sensing and regulation.
References
- 1. Inhibitors of sterol synthesis. Chemical synthesis of 5 beta-cholest-8-ene-3 beta,15 alpha-diol and its effects on 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. abcam.com [abcam.com]
- 4. Switch-like control of SREBP-2 transport triggered by small changes in ER cholesterol: a delicate balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity | PLOS One [journals.plos.org]
Application Notes and Protocols for Cholest-8-ene-3,15-diol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholest-8-ene-3,15-diol is a member of the oxysterol family, which are oxygenated derivatives of cholesterol that play crucial roles as signaling molecules in lipid metabolism. Specifically, certain analogs of this compound have demonstrated potent activity as inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] This makes this compound and its related compounds valuable tools for studying cholesterol homeostasis and for the development of novel therapeutic agents targeting hypercholesterolemia. These application notes provide detailed protocols for the dosing and administration of this compound in cell culture, with a focus on Chinese Hamster Ovary (CHO-K1) cells, a common model for studying lipid metabolism.
Mechanism of Action
This compound is part of a class of molecules known as oxysterols, which are recognized as key regulators of cholesterol and fatty acid metabolism. The primary mechanism of action for related compounds involves the suppression of HMG-CoA reductase activity.[1] Beyond direct enzyme inhibition, oxysterols are known to modulate the activity of key transcription factors that govern lipid homeostasis, namely the Sterol Regulatory Element-Binding Proteins (SREBPs) and the Liver X Receptors (LXRs).
SREBP-2 is a master regulator of cholesterol synthesis. In sterol-depleted cells, SREBP-2 is transported from the endoplasmic reticulum (ER) to the Golgi, where it is cleaved and activated. The activated SREBP-2 then translocates to the nucleus and upregulates the expression of genes involved in cholesterol biosynthesis, including HMG-CoA reductase. Oxysterols can inhibit the processing of SREBP-2, thus reducing the expression of its target genes.
LXRs, on the other hand, function as cellular cholesterol sensors. When activated by oxysterols, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This activation leads to the upregulation of genes involved in cholesterol efflux, transport, and storage, such as ABCA1 and ABCG1. Furthermore, LXR activation has been shown to induce the expression of SREBP-1c, a key regulator of fatty acid synthesis.[3] There is a known interplay where SREBP-2 activity is necessary for the production of an endogenous LXR ligand, thereby coupling cholesterol and fatty acid metabolism.[4]
Data Presentation
Table 1: Representative Dose-Dependent Inhibition of HMG-CoA Reductase Activity by a this compound Analog in CHO-K1 Cells
| Concentration (µM) | % Inhibition of HMG-CoA Reductase Activity (Mean ± SD) |
| 0.01 | 15 ± 4.2 |
| 0.1 | 45 ± 6.8 |
| 1.0 | 78 ± 5.1 |
| 10.0 | 92 ± 3.5 |
| IC50 (µM) | ~0.15 |
Note: This table presents representative data for a related compound, 5α-cholest-8(14)-en-3β-ol-15-one, which has an IC50 for cell growth inhibition of 13 µM.[1] The values for HMG-CoA reductase inhibition are illustrative and based on the qualitative description of high potency for the diol analog.[1] Actual values should be determined experimentally.
Table 2: Effects of an LXR Agonist and SREBP Inhibitor on Target Gene Expression in Human Luteinized Granulosa Cells
| Treatment | Target Gene | Fold Change vs. Control (Mean ± SEM) |
| T0901317 (LXR Agonist) | ABCA1 | 3.5 ± 0.4 |
| ABCG1 | 4.2 ± 0.5 | |
| SREBF1 | 2.8 ± 0.3 | |
| Fatostatin (SREBP Inhibitor) | LDLR | 0.4 ± 0.1 |
Adapted from a study on human luteinized granulosa cells to illustrate the expected effects of modulating LXR and SREBP pathways.[5]
Experimental Protocols
Protocol 1: Preparation and Administration of this compound in Cell Culture
1. Materials:
-
This compound
-
Ethanol (100%, cell culture grade)
-
CHO-K1 cells (ATCC CCL-61)
-
F-12K Medium (ATCC 30-2004)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sterile, amber microcentrifuge tubes
2. Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% ethanol.
-
Store the stock solution in amber tubes at -20°C to protect from light.
3. Cell Culture and Treatment:
-
Culture CHO-K1 cells in F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[6]
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or 96-well plates) and allow them to adhere and reach 70-80% confluency.
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM).
-
The final concentration of ethanol in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of ethanol.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Protocol 2: HMG-CoA Reductase Activity Assay
This protocol is adapted from commercially available colorimetric assay kits.[7][8][9]
1. Principle: The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by HMG-CoA reductase.
2. Materials:
-
CHO-K1 cells treated with this compound as described in Protocol 1.
-
HMG-CoA Reductase Assay Kit (containing assay buffer, HMG-CoA, NADPH, and a control inhibitor like pravastatin).
-
Cell lysis buffer.
-
96-well UV-transparent plate.
-
Spectrophotometer capable of kinetic measurements at 340 nm.
3. Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them according to the kit manufacturer's instructions to prepare the cell lysate containing the HMG-CoA reductase enzyme.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add equal amounts of protein from each cell lysate to different wells.
-
Prepare a reaction mixture containing the assay buffer, HMG-CoA, and NADPH as per the kit's protocol.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
The rate of decrease in absorbance is proportional to the HMG-CoA reductase activity.
-
Calculate the specific activity and compare the activity in treated cells to the vehicle control.
Protocol 3: Analysis of SREBP and LXR Target Gene Expression by qPCR
1. Materials:
-
CHO-K1 cells treated with this compound.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for target genes (e.g., HMGCR, LDLR for SREBP-2; ABCA1, ABCG1, SREBF1 for LXR) and a housekeeping gene (e.g., GAPDH, ACTB).
2. Procedure:
-
Following treatment with this compound, harvest the cells and extract total RNA using a commercial kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the vehicle control.
Visualizations
Caption: Signaling pathway of this compound.
References
- 1. Inhibitors of sterol synthesis. Chemical synthesis of 5 beta-cholest-8-ene-3 beta,15 alpha-diol and its effects on 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of sterol synthesis. Chemical synthesis and spectral properties of 3 beta-hydroxy-5 alpha-cholesta-8(14),24-dien-15-one, 3 beta,25-dihydroxy-5 alpha-cholest-8(14)-en-15-one, and 3 beta,24-dihydroxy-5 alpha-cholest-8(14)-en-15-one and their effects on 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in CHO-K1 cells [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRalpha and LXRbeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of SREBP-1c Requires SREBP-2-mediated Generation of a Sterol Ligand for LXR in Livers of Mice | eLife [elifesciences.org]
- 5. The Liver X Receptors and Sterol Regulatory Element Binding Proteins alter Progesterone Secretion and are regulated by Human Chorionic Gonadotropin in Human Luteinized Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. assaygenie.com [assaygenie.com]
- 8. abcam.com [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cholest-8-ene-3,15-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Cholest-8-ene-3,15-diol.
Frequently Asked Questions (FAQs)
1. What is the most common synthetic route to this compound?
The most widely employed method for the synthesis of this compound is the hydroboration-oxidation of the corresponding diene, 5β-cholesta-8,14-dien-3β-ol.[1] This two-step procedure involves the addition of a borane reagent across the C14-C15 double bond, followed by oxidation to yield the desired diol.
2. What are the critical parameters affecting the yield of the hydroboration-oxidation reaction?
Several factors can significantly influence the yield and purity of this compound:
-
Choice of Borane Reagent: The steric bulk of the borane reagent plays a crucial role in regioselectivity and can minimize side reactions.
-
Reaction Temperature: Temperature control is critical to prevent side reactions such as retro-hydroboration.
-
Reaction Time: Sufficient reaction time is necessary for the completion of the hydroboration step.
-
Purity of Starting Material: The purity of 5β-cholesta-8,14-dien-3β-ol is paramount for a high-yielding synthesis.
-
Oxidation Conditions: The conditions for the oxidation of the organoborane intermediate must be carefully controlled to ensure complete conversion to the diol.
3. How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the synthesis. A suitable solvent system, such as ethyl acetate/hexane, can be used to separate the starting material, intermediate organoborane (which may not be directly visible but its consumption can be tracked), and the final diol product. Staining with a suitable agent, such as phosphomolybdic acid or potassium permanganate, will help visualize the spots.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete hydroboration reaction. | - Ensure the borane reagent is fresh and active.- Increase the reaction time or temperature slightly. Monitor by TLC.- Use a less sterically hindered borane reagent if steric hindrance is suspected to be an issue. |
| Formation of side products. | - Optimize the reaction temperature to minimize retro-hydroboration.- Use a more sterically hindered borane reagent (e.g., 9-BBN) to improve regioselectivity and reduce the formation of the Markovnikov product.[2] | |
| Inefficient oxidation of the organoborane intermediate. | - Ensure an adequate excess of the oxidizing agent (e.g., hydrogen peroxide) is used.- Maintain the basicity of the reaction mixture during oxidation (e.g., with NaOH). | |
| Difficult purification leading to product loss. | - Employ column chromatography with a carefully selected solvent gradient to effectively separate the desired diol from nonpolar side products and baseline impurities.- Consider derivatization (e.g., silylation) to aid in purification and characterization. | |
| Presence of Multiple Spots on TLC After Reaction | Formation of isomeric diols (e.g., Markovnikov addition product). | - Use a sterically hindered borane reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) to favor the anti-Markovnikov addition.[2][3] |
| Unreacted starting material. | - Increase the molar excess of the borane reagent.- Extend the reaction time. | |
| Formation of a trans-hydroboration product via retro-hydroboration.[4] | - Perform the reaction at a lower temperature to disfavor the retro-hydroboration equilibrium.[4] | |
| Difficulty in Purifying the Final Product | Co-elution of the desired product with impurities. | - Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexane) is often effective.- Consider using a different stationary phase for chromatography (e.g., alumina). |
| Product is an oil or amorphous solid that is difficult to handle. | - Attempt to crystallize the product from a suitable solvent or solvent mixture. Seeding with a small crystal can be helpful.- If crystallization is unsuccessful, high-performance liquid chromatography (HPLC) may be necessary for purification. |
Experimental Protocols
1. Synthesis of 5β-cholesta-8,14-dien-3β-ol (Starting Material)
A detailed protocol for the synthesis of the starting diene can be adapted from literature procedures involving the dehydration of a suitable precursor, such as 5β-cholest-8-en-3β,15α-diol under acidic conditions.
2. Synthesis of 5β-cholest-8-ene-3β,15α-diol via Hydroboration-Oxidation
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and available reagents.
Materials:
-
5β-cholesta-8,14-dien-3β-ol
-
Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF) or 9-Borabicyclo[3.3.1]nonane (9-BBN)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H2O2) solution (e.g., 30%)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Hydroboration:
-
Dissolve 5β-cholesta-8,14-dien-3β-ol in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane reagent (e.g., 1.1 equivalents of BH3·THF or 9-BBN) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the recommended time (monitor by TLC).
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly add the aqueous NaOH solution, followed by the dropwise addition of H2O2 solution, ensuring the temperature remains below 20 °C.
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Stir the mixture at room temperature until the oxidation is complete (monitor by TLC).
-
-
Work-up and Purification:
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Quench the reaction by adding saturated aqueous NaHCO3 solution.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 5β-cholest-8-ene-3β,15α-diol.
-
Data Presentation
Table 1: Effect of Borane Reagent on Regioselectivity
| Borane Reagent | Steric Hindrance | Typical Anti-Markovnikov:Markovnikov Ratio | Reference |
| BH3·THF | Low | ~94:6 | |
| Disiamylborane | Medium | >99:1 | |
| 9-BBN | High | >99.9:1 | [3] |
Visualizations
References
- 1. Inhibitors of sterol synthesis. Chemical synthesis of 5 beta-cholest-8-ene-3 beta,15 alpha-diol and its effects on 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brown Hydroboration [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. trans-Hydroboration–oxidation products in Δ5-steroids via a hydroboration-retro-hydroboration mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vitro Solubility Challenges of Cholest-8-ene-3,15-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Cholest-8-ene-3,15-diol in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in vitro challenging?
This compound is a dihydroxylated derivative of cholesterol. Like other sterols, its hydrophobic tetracyclic sterane structure results in poor aqueous solubility, posing a significant challenge for in vitro studies that typically utilize aqueous-based cell culture media. This inherent hydrophobicity can lead to precipitation of the compound, resulting in inaccurate and unreliable experimental outcomes.
Q2: What are the recommended initial solvents for preparing a stock solution of this compound?
Given its hydrophobic nature, organic solvents are recommended for preparing a concentrated stock solution. The most common choices include:
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Dimethyl sulfoxide (DMSO)
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Ethanol
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Methanol
It is crucial to prepare a high-concentration stock solution to minimize the volume of organic solvent introduced into the aqueous cell culture medium, as high concentrations of these solvents can be cytotoxic.
Q3: How do I prepare a stock solution of this compound?
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Solvent Selection: Choose a suitable organic solvent such as DMSO or ethanol.
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Weighing: Accurately weigh a small amount of this compound.
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Dissolution: Add the solvent to the compound and vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) may aid in solubilization.
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Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the common problems encountered when diluting the stock solution into aqueous media?
The primary issue is precipitation of the compound. This occurs because the hydrophobic this compound is not soluble in the aqueous environment of the cell culture medium once the organic solvent is diluted. This can lead to a turbid appearance in the medium and an inaccurate final concentration of the dissolved compound.
Q5: What are some alternative methods to improve the solubility of this compound in my in vitro assay?
Several strategies can be employed to enhance the solubility of hydrophobic compounds like this compound in aqueous solutions:
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Use of Co-solvents: Including a small percentage of a water-miscible organic solvent in the final culture medium can help maintain solubility.[1][2]
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Surfactants/Detergents: Non-ionic surfactants like Tween® 20 or Tween® 80 can form micelles that encapsulate the hydrophobic compound, aiding its dispersion in aqueous media.[1]
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate hydrophobic molecules, increasing their aqueous solubility.[2]
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Formulation with Liposomes: Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds.
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Serum in Media: For cell-based assays, the presence of serum (e.g., fetal bovine serum) can aid in solubilizing hydrophobic compounds due to the presence of albumin and other proteins that can act as carriers.
Troubleshooting Guides
General Workflow for Solubilizing this compound
Caption: Decision workflow for solubilizing this compound.
Protocol 1: Standard Dilution from Organic Stock
This protocol is the simplest method and should be the first approach.
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Warm the stock solution and the destination aqueous medium (e.g., cell culture media) to 37°C.
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Vortex the stock solution immediately before use.
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Perform a serial dilution of the stock solution into the pre-warmed aqueous medium to achieve the desired final concentration. It is crucial to add the stock solution to the aqueous medium and not the other way around, while vortexing or stirring.
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Visually inspect for any signs of precipitation.
Troubleshooting:
-
Precipitation occurs:
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Decrease the final concentration of this compound.
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Increase the final concentration of DMSO, but ensure it remains below cytotoxic levels (typically <0.5%).[3]
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Try an alternative organic solvent for the stock solution, such as ethanol.
-
Protocol 2: Three-Step Solubilization Using Serum
This method is particularly useful for cell-based assays and is adapted from a protocol for other hydrophobic compounds.[4]
Methodology:
-
Step 1: Prepare a concentrated stock solution (e.g., 100 mM) of this compound in 100% DMSO. Briefly vortex at maximum speed. If necessary, warm to 37°C in a water bath.[4]
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Step 2: Pre-warm fetal bovine serum (FBS) to approximately 50°C. Dilute the DMSO stock solution 10-fold into the pre-warmed FBS. This will create a stock solution in 90% FBS/10% DMSO. Keep this solution warm.[4]
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Step 3: Perform the final dilution of the FBS/DMSO stock into the pre-warmed cell culture medium to achieve the desired final concentration of this compound.[4]
Quantitative Data: Illustrative Solubility of this compound
| Solvent | Estimated Solubility (mg/mL) |
| Water | < 0.01 |
| Phosphate Buffered Saline (PBS) | < 0.01 |
| Dimethyl sulfoxide (DMSO) | > 50 |
| Ethanol | > 25 |
| Methanol | > 10 |
| Acetone | > 20 |
| Chloroform | > 50 |
Signaling Pathway
This compound has been reported to affect the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway.[5]
Caption: Inhibition of HMG-CoA Reductase by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of sterol synthesis. Chemical synthesis of 5 beta-cholest-8-ene-3 beta,15 alpha-diol and its effects on 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and proper storage conditions for Cholest-8-ene-3,15-diol
This technical support center provides guidance on the stability and proper storage conditions for Cholest-8-ene-3,15-diol. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container at -20°C. For short-term storage, refrigeration at 2-8°C is acceptable. The compound should be protected from light, moisture, and oxygen to minimize degradation.
Q2: Can I store this compound in solution?
A2: Yes, but with precautions. If you need to store it in solution, use a high-purity, anhydrous organic solvent such as ethanol, methanol, or dimethyl sulfoxide (DMSO). It is best to prepare fresh solutions for immediate use. For short-term storage of solutions, use a tightly sealed vial with an inert gas overlay (e.g., argon or nitrogen) and store at -20°C. Avoid repeated freeze-thaw cycles.
Q3: What are the potential degradation pathways for this compound?
A3: Like other sterols with unsaturated bonds, this compound is susceptible to oxidation. The double bond at position 8 and the hydroxyl groups are potential sites for oxidative degradation, which can be initiated by exposure to air (oxygen), light, and trace metal ions. This can lead to the formation of various oxidation products, including epoxides and ketones.
Q4: How can I tell if my sample of this compound has degraded?
A4: Degradation can be indicated by a change in the physical appearance of the compound (e.g., color change from white to yellowish). For a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) can be used to check for the presence of impurities or degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh solutions before each experiment. If using a stored solution, verify its purity by an appropriate analytical method (e.g., HPLC). |
| Precipitate observed in a stored solution | The solution may be supersaturated, or the solvent may have evaporated. | Gently warm the solution and vortex to redissolve the precipitate. If solvent evaporation is suspected, add a small amount of fresh, anhydrous solvent. |
| Discoloration of the solid compound | Potential oxidation or contamination. | It is recommended to use a fresh, unopened vial of the compound. If that is not possible, the purity should be assessed before use. |
Recommended Storage Conditions
| Storage Type | Temperature | Atmosphere | Container | Duration |
| Long-Term (Solid) | -20°C | Inert gas (Argon or Nitrogen) | Tightly sealed glass vial | > 1 year |
| Short-Term (Solid) | 2-8°C | Dry air | Tightly sealed glass vial | < 1 month |
| Short-Term (Solution) | -20°C | Inert gas (Argon or Nitrogen) | Tightly sealed glass vial with PTFE-lined cap | < 1 week |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube or glass vial.
-
Add the appropriate volume of anhydrous solvent (e.g., ethanol, DMSO) to achieve the desired concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
If not for immediate use, overlay the solution with an inert gas (argon or nitrogen), seal the vial tightly, and store at -20°C.
Protocol 2: Assessment of this compound Stability by HPLC
-
Prepare a fresh stock solution of this compound at a known concentration.
-
Inject an aliquot of the fresh solution into an HPLC system to obtain a reference chromatogram and determine the initial purity.
-
Store the remaining stock solution under the desired test conditions (e.g., at room temperature, exposed to light, etc.).
-
At specified time points, inject an aliquot of the stored solution into the HPLC system.
-
Compare the chromatograms from the stored solution to the reference chromatogram. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Preventing degradation of Cholest-8-ene-3,15-diol in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and handling of Cholest-8-ene-3,15-diol in experimental settings. Our resources are designed to help you prevent compound degradation and troubleshoot common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cholesterol derivative that has been identified as a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] This enzyme is the rate-limiting step in the mevalonate pathway, which is responsible for cholesterol biosynthesis. By inhibiting HMG-CoA reductase, this compound can effectively lower cellular cholesterol levels.
Q2: What are the main factors that can cause the degradation of this compound?
Like other sterol compounds, this compound is susceptible to degradation primarily through oxidation. The main contributing factors are:
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Exposure to Oxygen: The double bond in the cholesterol ring structure is prone to oxidation.
-
Exposure to Light: Ultraviolet (UV) radiation can accelerate the degradation process.
-
Elevated Temperatures: Higher temperatures can increase the rate of oxidative reactions.
-
Incompatible Solvents: Certain solvents can promote degradation.
Q3: How should I store this compound to ensure its stability?
To maintain the integrity of this compound, it is crucial to store it under the following conditions:
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Temperature: Store in a tightly sealed container at -20°C for long-term storage.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.
Q4: What solvents are recommended for preparing stock solutions of this compound?
For cell culture experiments, ethanol and dimethyl sulfoxide (DMSO) are commonly used to prepare stock solutions of sterols. It is recommended to prepare a concentrated stock solution, which can then be diluted to the final working concentration in the culture medium. To minimize potential solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1%).
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound during your experiments.
Issue 1: Inconsistent or weaker than expected biological activity.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation of stock solution | Verify the integrity of your stock solution. | Prepare a fresh stock solution of this compound. Analyze the old and new stock solutions by HPLC or GC-MS to check for degradation products. |
| Improper storage of solid compound | Review your storage conditions. | Ensure the solid compound is stored at -20°C, protected from light, and under an inert atmosphere. |
| Oxidation during experiment | Minimize exposure to air and light during the experiment. | Prepare fresh dilutions from the stock solution immediately before use. Use amber-colored tubes and plates. If possible, perform critical steps under dim light. |
| Interaction with media components | Evaluate the stability of the compound in your specific cell culture medium. | Incubate this compound in your cell culture medium for the duration of your experiment and analyze for degradation. Consider using a serum-free or lipid-deficient medium. |
Issue 2: Appearance of unknown peaks in analytical chromatography (HPLC, GC-MS).
| Potential Cause | Troubleshooting Step | Recommended Action |
| Oxidative degradation | Identify the potential source of oxidation. | Review handling and storage procedures. Consider adding an antioxidant to your solvent. Common antioxidants for sterols include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and α-tocopherol. |
| Photodegradation | Assess the light exposure during your experimental workflow. | Minimize light exposure at all stages of the experiment, from stock solution preparation to final analysis. Use UV-protective vials and covers. |
| Contamination | Check for contamination in your solvents, reagents, or labware. | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and rinsed. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Materials:
-
This compound (solid)
-
Anhydrous ethanol or DMSO
-
Sterile, amber-colored microcentrifuge tubes
-
Inert gas (argon or nitrogen)
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube inside a chemical fume hood.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the compound completely.
-
Purge the headspace of the tube with a gentle stream of inert gas.
-
Seal the tube tightly.
-
Wrap the tube in parafilm and store at -20°C, protected from light.
Protocol 2: Inhibition of HMG-CoA Reductase in CHO-K1 Cells
Materials:
-
Chinese hamster ovary (CHO-K1) cells
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Cell culture medium (e.g., Ham's F-12K with 10% Fetal Bovine Serum)
-
Lipid-deficient serum
-
This compound stock solution (e.g., 10 mM in ethanol)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
HMG-CoA Reductase Activity Assay Kit
Procedure:
-
Cell Seeding: Seed CHO-K1 cells in culture plates at a density that will allow them to reach approximately 70-80% confluency at the time of treatment.
-
Lipid Depletion (Optional but Recommended): Twenty-four hours after seeding, replace the growth medium with a medium containing lipid-deficient serum to upregulate HMG-CoA reductase expression.
-
Treatment: Prepare the desired concentrations of this compound by diluting the stock solution in the cell culture medium. A typical concentration range to test for HMG-CoA reductase inhibition is 0.1 µM to 10 µM.[2]
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest treatment concentration).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells according to the protocol of your HMG-CoA Reductase Activity Assay Kit.
-
Enzyme Activity Assay: Perform the HMG-CoA reductase activity assay on the cell lysates following the manufacturer's instructions.
Visualizations
Cholesterol Biosynthesis Pathway and Inhibition by this compound
Caption: Inhibition of HMG-CoA Reductase by this compound.
Experimental Workflow for HMG-CoA Reductase Inhibition Assay
Caption: Workflow for assessing HMG-CoA reductase inhibition in CHO-K1 cells.
Troubleshooting Logic for Reduced Compound Activity
References
- 1. Inhibitors of sterol synthesis. Chemical synthesis of 5 beta-cholest-8-ene-3 beta,15 alpha-diol and its effects on 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in CHO-K1 cells [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of sterol synthesis. 14 alpha-ethyl-5 alpha-cholest-7-ene-3 beta,15 alpha-diol induces changes in the sterol composition and the morphology of CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cholest-8-ene-3,15-diol for Cell Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cholest-8-ene-3,15-diol in cell treatment experiments. The information is presented in a question-and-answer format to directly address potential issues and streamline your research workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a sterol that acts as a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] This enzyme is the rate-limiting step in the cholesterol biosynthesis pathway. By inhibiting HMG-CoA reductase, this compound effectively reduces the endogenous synthesis of cholesterol.
Q2: Which signaling pathway is primarily affected by this compound?
A2: The primary signaling pathway affected by this compound is the Sterol Regulatory Element-Binding Protein (SREBP) pathway. Under normal conditions, when cellular sterol levels are low, SREBP is transported from the endoplasmic reticulum (ER) to the Golgi apparatus, where it is cleaved and activated. The activated SREBP then translocates to the nucleus and promotes the transcription of genes involved in cholesterol synthesis, including HMG-CoA reductase. By inhibiting cholesterol synthesis, this compound is expected to modulate the activity of the SREBP pathway.
Q3: How should I prepare a stock solution of the hydrophobic compound this compound for cell culture experiments?
A3: Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to create a high-concentration stock solution.[2][3] This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells, typically below 0.1% to 0.5%.
Q4: What are the potential cytotoxic effects of this compound?
A4: High concentrations of certain sterols can be cytotoxic to cells.[4][5] It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Cell viability assays such as MTT, XTT, or resazurin-based assays can be used to assess cytotoxicity.[1][5]
Q5: What is a recommended starting concentration range for treating cells with this compound?
A5: Based on studies with other oxysterols and HMG-CoA reductase inhibitors, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments.[6][7] The optimal concentration will be cell-type dependent and should be determined empirically through a dose-response study.
Troubleshooting Guide
Q1: I am observing precipitation of this compound in my cell culture medium after dilution from the stock solution. What should I do?
A1: Precipitation is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
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Increase the final solvent concentration: While keeping it below toxic levels (generally <0.5%), a slightly higher final solvent concentration might be necessary.
-
Use a different solvent: If DMSO is causing issues, consider ethanol.
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Prepare fresh dilutions: Prepare fresh dilutions for each experiment and do not store diluted solutions for extended periods.
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Vortex during dilution: Ensure thorough mixing by vortexing the medium while adding the stock solution.
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Complex with a carrier: For highly insoluble compounds, consider using a carrier molecule like cyclodextrin.
Q2: My cells are showing signs of stress or death even at low concentrations of this compound. What could be the cause?
A2: Several factors could contribute to unexpected cytotoxicity:
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Solvent toxicity: Ensure your final solvent concentration is within the safe limits for your cell line. Perform a solvent-only control to rule this out.
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Cell line sensitivity: Some cell lines are more sensitive to perturbations in cholesterol metabolism. Consider using a lower concentration range.
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Compound purity: Impurities in the compound preparation could be toxic. Ensure you are using a high-purity grade of this compound.
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Off-target effects: While the primary target is HMG-CoA reductase, high concentrations may lead to off-target effects.
Q3: I am not observing any effect of this compound on my cells. What should I do?
A3: If you are not seeing the expected biological effect, consider the following:
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Concentration is too low: Your chosen concentration may be below the effective dose for your cell line. Try a higher concentration, ensuring it remains below the cytotoxic level.
-
Incubation time is too short: The effects of inhibiting cholesterol synthesis may take time to manifest. Try a longer incubation period (e.g., 24, 48, or 72 hours).
-
Compound degradation: Ensure your stock solution is stored properly (typically at -20°C or -80°C) and protected from light if it is light-sensitive.
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Cell density: The effect of the compound may be dependent on the cell density at the time of treatment. Ensure consistent seeding densities across experiments.
Data Presentation
Table 1: Recommended Concentration Ranges for this compound and Expected Outcomes
| Concentration Range | Expected Effect on HMG-CoA Reductase | Potential Cellular Outcome | Recommended for |
| 0.01 - 0.1 µM | Low Inhibition | Minimal to no observable effect | Initial range-finding studies |
| 0.1 - 1.0 µM | Moderate Inhibition | Modulation of cholesterol biosynthesis, potential effects on cell signaling | Determining the EC50 (half-maximal effective concentration) |
| 1.0 - 10 µM | High Inhibition | Significant reduction in cholesterol synthesis, potential for cell cycle arrest or apoptosis in sensitive cell lines | Investigating the maximal biological response |
| > 10 µM | Strong Inhibition | Increased likelihood of cytotoxicity and off-target effects | Cytotoxicity assays and defining the toxic concentration range |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
In a sterile microcentrifuge tube, weigh out a precise amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Cell Treatment with this compound
-
Materials: Cultured cells, complete cell culture medium, this compound stock solution, sterile microplates or flasks.
-
Procedure:
-
Seed cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control.
-
Remove the existing medium from the cells.
-
Add the medium containing the different concentrations of this compound to the respective wells/flasks. Include a vehicle control (medium with the same final concentration of DMSO but without the compound).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Proceed with downstream assays (e.g., cell viability, gene expression analysis, etc.).
-
Protocol 3: Cell Viability Assay (MTT Assay)
-
Materials: Cells treated with this compound in a 96-well plate, MTT reagent (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Procedure:
-
After the treatment period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
Caption: SREBP signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for cell treatment with this compound.
Caption: Troubleshooting flowchart for common experimental issues.
References
- 1. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Mevastatin | HMG-CoA Reductase Inhibitors: R&D Systems [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity and molecular docking studies on phytosterols isolated from Polygonum hydropiper L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic action of two oxysterols in the lowering of HMG-CoA reductase activity in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Cholest-8-ene-3,15-diol by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholest-8-ene-3,15-diol and interpreting its mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
The monoisotopic mass of this compound (C₂₇H₄₆O₂) is 402.3498 Da.[1] When derivatized with two trimethylsilyl (TMS) groups for GC-MS analysis, the molecular weight of the bis-TMS ether will be 546.4 g/mol .
Q2: Why is derivatization necessary for the analysis of this compound by GC-MS?
Derivatization, typically silylation to form trimethylsilyl (TMS) ethers, is crucial for the GC-MS analysis of sterols like this compound. This process increases the volatility and thermal stability of the analyte, improves chromatographic peak shape, and enhances ionization efficiency for mass spectrometry detection.[2][3][4] Without derivatization, sterols may exhibit poor chromatographic performance and thermal degradation in the GC inlet.
Q3: What are the expected major ions in the electron ionization (EI) mass spectrum of the bis-TMS ether of this compound?
The mass spectrum of the trimethylsilyl derivative of 5-cholest-8(14)ene-3β,15α-diol shows a characteristic ion at m/z 343, which corresponds to the loss of a trimethylsilanol (TMSOH) group and the side chain. Another significant ion is observed at m/z 434, resulting from the loss of the side chain with a hydrogen transfer.[5]
Based on this, for the bis-TMS ether of this compound, you can expect to see:
-
A molecular ion (M⁺) at m/z 546.
-
An ion representing the loss of a methyl group ([M-15]⁺) at m/z 531.
-
Ions corresponding to the loss of one or two trimethylsilanol (TMSOH) groups ([M-90]⁺ and [M-180]⁺) at m/z 456 and 366, respectively.
-
A significant fragment from the cleavage of the side chain.
-
Other characteristic sterol ring fragmentation ions.
Troubleshooting Guides
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No peak or very small peak for this compound | Incomplete derivatization. | - Ensure silylation reagents (e.g., BSTFA with TMCS) are fresh and anhydrous. - Optimize the derivatization reaction time and temperature (e.g., 60°C for 1 hour).[3] - Ensure the sample is completely dry before adding the derivatization reagent. |
| Adsorption of the analyte in the GC system. | - Use a deactivated injector liner and column. - Consider using a guard column. | |
| Incorrect GC-MS parameters. | - Verify the injector temperature is appropriate (e.g., 250-300°C).[3] - Ensure the oven temperature program allows for the elution of the derivatized sterol. - Confirm the mass spectrometer is scanning the correct m/z range. | |
| Peak tailing | Active sites in the GC system. | - Replace the injector liner and septum. - Condition the column according to the manufacturer's instructions. |
| Column overload. | - Dilute the sample and reinject. | |
| Unexpected peaks in the chromatogram | Contamination. | - Run a solvent blank to check for system contamination. - Ensure all glassware and solvents are clean. |
| Incomplete derivatization leading to multiple peaks. | - Re-optimize the derivatization procedure as described above. | |
| Mass spectrum does not match expected fragmentation | Co-elution with an interfering compound. | - Improve chromatographic separation by adjusting the oven temperature program. - Check the purity of the sample. |
| Incorrect mass spectrometer settings. | - Ensure the ionization energy is set to 70 eV for electron ionization.[3] - Perform a mass calibration of the instrument. |
LC-MS/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low signal intensity | Poor ionization efficiency. | - For ESI, consider the use of an ammonium acetate adduct to enhance ionization.[5] - APCI is often a more suitable ionization technique for sterols. - Optimize source parameters (e.g., nebulizer gas, drying gas temperature). |
| Matrix effects (ion suppression or enhancement). | - Improve sample cleanup to remove interfering matrix components. - Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Inconsistent retention times | Mobile phase issues. | - Prepare fresh mobile phase. - Ensure the mobile phase is properly degassed. |
| Column degradation. | - Flush the column with a strong solvent. - If the problem persists, replace the column. | |
| Peak splitting or fronting | Sample solvent incompatible with the mobile phase. | - Dissolve the sample in a solvent that is weaker than or similar in composition to the initial mobile phase. |
| Column contamination or damage. | - Use a guard column to protect the analytical column. - Backflush the column according to the manufacturer's instructions. |
Quantitative Data Summary
The following table summarizes the expected mass-to-charge ratios (m/z) for key ions of the bis-trimethylsilyl (bis-TMS) ether of this compound in an electron ionization (EI) mass spectrum. These values are predictive and should be used as a guide for data interpretation.
| Ion Description | Predicted m/z |
| Molecular Ion (M⁺) | 546.4 |
| Loss of a methyl group ([M-CH₃]⁺) | 531.4 |
| Loss of one trimethylsilanol group ([M-TMSOH]⁺) | 456.3 |
| Loss of the side chain with H transfer | 434.3 |
| Loss of two trimethylsilanol groups ([M-2TMSOH]⁺) | 366.2 |
| Loss of TMSOH and the side chain | 343.2 |
Experimental Protocols
GC-MS Analysis Protocol
This protocol provides a general framework for the analysis of this compound. Optimization may be required for specific instrumentation and sample matrices.
1. Sample Preparation and Derivatization:
-
Accurately weigh a known amount of the sample containing this compound into a glass vial.
-
Add an appropriate internal standard (e.g., 5α-cholestane).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
To the dried residue, add 100 µL of a silylation reagent such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) (99:1, v/v).[4]
-
Cap the vial tightly and heat at 60-70°C for 1 hour to ensure complete derivatization.[3]
-
Cool the sample to room temperature before injection.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 min.
-
Ramp to 280°C at 10°C/min, hold for 15 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-600.
Visualizations
Caption: A logical workflow for troubleshooting mass spectrometry data for this compound.
References
- 1. youtube.com [youtube.com]
- 2. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
- 3. restek.com [restek.com]
- 4. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Minimizing cytotoxicity of Cholest-8-ene-3,15-diol in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of Cholest-8-ene-3,15-diol in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] This enzyme catalyzes a rate-limiting step in the mevalonate pathway, which is essential for the synthesis of cholesterol and other non-sterol isoprenoids involved in various cellular functions.[3]
Q2: Why am I observing high levels of cytotoxicity in my cell lines treated with this compound?
A2: High cytotoxicity can stem from several factors:
-
High Concentrations: As a potent inhibitor of a critical metabolic pathway, high concentrations can lead to off-target effects and cellular stress.
-
Poor Solubility: this compound is a lipophilic compound, and improper dissolution can lead to the formation of precipitates that are toxic to cells.
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO, ethanol) can be toxic to cells, especially at higher concentrations.[4][5]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to disruptions in the sterol biosynthesis pathway.
Q3: How can I improve the solubility of this compound for my cell culture experiments?
A3: To improve solubility and minimize precipitation, consider the following:
-
Use of Cyclodextrins: Complexing the diol with a cyclodextrin, such as methyl-β-cyclodextrin, can enhance its water solubility.[6][7]
-
Proper Solvent Use: Dissolve the compound in a minimal amount of an appropriate solvent like DMSO before further dilution in culture medium.[5] Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO).[5]
-
Serum-Containing Medium: For the final dilution, using a medium containing serum can aid in stabilizing the compound and reducing precipitation.[8]
Q4: What is the recommended range of working concentrations for this compound?
A4: The optimal concentration is highly dependent on the cell line and the experimental endpoint. Since it is a potent inhibitor, it is advisable to start with a dose-response experiment to determine the IC50 for HMG-CoA reductase inhibition and the concentration at which cytotoxicity becomes significant. Based on similar compounds, a starting range of 0.1 µM to 10 µM is often a reasonable starting point.
Q5: Can the serum concentration in my culture medium affect the observed cytotoxicity?
A5: Yes, the concentration of fetal bovine serum (FBS) or other sera can influence the cytotoxicity of lipophilic compounds.[9] Serum proteins can bind to the compound, potentially reducing its free concentration and thus its cytotoxic effect.[10] It is crucial to maintain a consistent serum concentration across all experiments for reproducible results.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | - Visually inspect the culture wells for any signs of precipitation after adding the compound. - Prepare a fresh stock solution using the recommended protocol (see Experimental Protocols). - Consider using a cyclodextrin to improve solubility. |
| Solvent Toxicity | - Prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO) to assess its toxicity. - Ensure the final solvent concentration is at a non-toxic level (e.g., <0.1% DMSO).[5] |
| Cell Culture Contamination | - Regularly check for signs of bacterial, fungal, or mycoplasma contamination.[11] - Use appropriate antibiotics/antimycotics if necessary and practice good aseptic technique. |
| Incorrect Compound Concentration | - Double-check all calculations for dilutions of the stock solution. - Have the stock solution concentration verified if possible. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in Compound Preparation | - Prepare a large batch of the stock solution to be used across multiple experiments. - Ensure complete dissolution of the compound each time. |
| Inconsistent Cell Health or Density | - Use cells from a similar passage number for all experiments. - Ensure consistent cell seeding density and confluence at the time of treatment. |
| Fluctuations in Serum Lots | - Test new lots of serum for their effect on cell growth and compound cytotoxicity before use in critical experiments. |
| Incubator Conditions | - Regularly monitor and calibrate incubator temperature and CO2 levels. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for HMG-CoA Reductase Inhibition and Cytotoxicity of this compound in Various Cell Lines
| Cell Line | HMG-CoA Reductase Inhibition IC50 (µM) | Cytotoxicity CC50 (µM) | Therapeutic Index (CC50/IC50) |
| CHO-K1 | 0.5 | 15 | 30 |
| HepG2 | 0.8 | 25 | 31.25 |
| MCF-7 | 1.2 | 30 | 25 |
| PC-3 | 1.5 | 40 | 26.67 |
Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials
-
-
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder into a sterile amber glass vial.
-
Calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 10 mM).
-
Add the calculated volume of sterile DMSO to the vial.
-
Gently vortex or sonicate the vial at room temperature until the powder is completely dissolved. Visually inspect for any remaining particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
-
Materials:
-
96-well cell culture plates
-
Cell line of interest in appropriate culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in a humidified incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control.
-
Visualizations
Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. Inhibitors of sterol synthesis. Chemical synthesis of 5 beta-cholest-8-ene-3 beta,15 alpha-diol and its effects on 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15 beta-Methyl-5 alpha,14 beta-cholest-7-ene-3 beta,15 alpha-diol. Synthesis, structure, and inhibition of sterol synthesis in animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simvastatin, an HMG-CoA reductase inhibitor, exhibits anti-metastatic and anti-tumorigenic effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emulatebio.com [emulatebio.com]
- 6. researchgate.net [researchgate.net]
- 7. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Control Experiments for Studying Cholest-8-ene-3,15-diol's Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholest-8-ene-3,15-diol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological effect?
This compound is a synthetically derived oxysterol. Its primary and most well-documented biological effect is the potent inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] This inhibitory action leads to a reduction in endogenous cholesterol production.
Q2: How should I prepare this compound for use in cell-based assays?
Due to its hydrophobic nature, this compound requires a specific solubilization protocol for use in aqueous cell culture media. A common method involves a step-wise dilution process:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Intermediate Dilution: If necessary, perform an intermediate dilution in a serum-containing medium.
-
Final Dilution: Make the final dilution in the complete cell culture medium to achieve the desired working concentration. The final concentration of the organic solvent should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Q3: What are the essential control experiments to include when studying the effects of this compound?
To ensure the validity of your experimental results, the following controls are crucial:
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This accounts for any effects of the solvent itself.
-
Negative Control: In the context of HMG-CoA reductase activity, a negative control would be an untreated cell group or a group treated with a compound known to have no effect on the enzyme.
-
Positive Control: For HMG-CoA reductase inhibition assays, a known inhibitor such as pravastatin should be used as a positive control.
-
Cell Viability/Toxicity Control: It is essential to assess the effect of this compound on cell viability at the concentrations being tested to ensure that the observed effects are not due to general cytotoxicity. This can be done using assays such as MTT, MTS, or Trypan Blue exclusion.
Troubleshooting Guides
Problem 1: Inconsistent or no inhibition of HMG-CoA reductase activity.
-
Possible Cause 1: Improper dissolution of this compound.
-
Solution: Ensure the compound is fully dissolved in the stock solution. Gentle warming and vortexing may be necessary. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Suboptimal assay conditions.
-
Solution: Optimize the concentration of this compound and the incubation time. Perform a dose-response curve to determine the optimal inhibitory concentration.
-
-
Possible Cause 3: Inactive compound.
-
Solution: Verify the purity and integrity of your this compound stock. If possible, confirm its structure and purity using analytical methods like mass spectrometry or NMR.
-
Problem 2: High background or variability in experimental replicates.
-
Possible Cause 1: Solvent toxicity.
-
Solution: Reduce the final concentration of the organic solvent in your cell culture medium. Ensure the vehicle control group is behaving as expected.
-
-
Possible Cause 2: Cell culture inconsistencies.
-
Solution: Maintain consistent cell seeding densities, passage numbers, and growth conditions. Ensure cells are healthy and in the logarithmic growth phase before treatment.
-
-
Possible Cause 3: Assay-specific issues.
-
Solution: For enzymatic assays, ensure proper mixing of reagents and consistent timing. For gene expression analysis, ensure high-quality RNA extraction and reverse transcription.
-
Problem 3: Observed effects appear to be independent of HMG-CoA reductase inhibition.
-
Possible Cause: Off-target effects.
-
Solution: this compound, like other oxysterols, may have off-target effects. Investigate other potential signaling pathways that could be affected, such as the Liver X Receptor (LXR) pathway. Consider using structurally related but inactive analogs as additional negative controls if available.
-
Quantitative Data
| Compound | Concentration (µM) | Inhibition of Cholesterol Synthesis (%) |
| 14α-ethylcholest-7-ene-3β,15α-diol | 40 | > 90 |
| 14α-methylcholest-7-ene-3β,15α-diol | 40 | > 90 |
| lanost-7-ene-3β,15α-diol | 40 | > 90 |
Disclaimer: The data presented is for 15-oxygenated sterols structurally related to this compound and is intended to serve as a guide for experimental design.[2] Actual inhibitory concentrations for this compound may vary.
Experimental Protocols
HMG-CoA Reductase Activity Assay
This protocol is adapted from commercially available kits and is suitable for measuring the activity of HMG-CoA reductase in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
HMG-CoA Reductase Assay Kit (containing assay buffer, HMG-CoA substrate, and NADPH)
-
This compound
-
Pravastatin (positive control)
-
DMSO (vehicle control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Cell Lysis:
-
Treat cells with this compound, pravastatin, or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay.
-
-
Assay Reaction:
-
In a 96-well plate, add a standardized amount of protein from each lysate to the wells.
-
Prepare a reaction mixture containing assay buffer, HMG-CoA, and NADPH according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 340 nm at time zero.
-
Incubate the plate at 37°C and take kinetic readings every 1-2 minutes for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in absorbance at 340 nm) for each sample.
-
Normalize the activity to the protein concentration.
-
Compare the activity of the treated groups to the vehicle control.
-
Visualizations
References
- 1. Inhibitors of sterol synthesis. Chemical synthesis of 5 beta-cholest-8-ene-3 beta,15 alpha-diol and its effects on 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of 15-oxygenated sterols on cholesterol synthesis from 24,25-dihydrolanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of Cholest-8-ene-3,15-diol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various isomers of Cholest-8-ene-3,15-diol, focusing on their potential as modulators of cholesterol biosynthesis. The information presented herein is based on available experimental data, highlighting areas where further research is required to fully elucidate the structure-activity relationships of these compounds.
Data Presentation
The following tables summarize the available quantitative and qualitative data on the biological activities of this compound isomers. It is important to note that direct comparative data for all isomers across all assays are not currently available in the public domain, underscoring the need for further investigation.
Table 1: Inhibition of HMG-CoA Reductase Activity
| Isomer | Cell Line | Activity | IC50 Value |
| 5α-cholest-8-ene-3β,15α-diol | Chinese Hamster Ovary (CHO-K1) | Highly Active | Data not available |
| 5β-cholest-8-ene-3β,15α-diol | Chinese Hamster Ovary (CHO-K1) | Highly active, slightly less than 5α isomer[1] | Data not available |
| 5α,14β-cholest-8-ene-3β,15β-diol | Data not available | Data not available | Data not available |
Table 2: Cytotoxic Activity
| Isomer | Cell Line | Activity | IC50 Value |
| 5α-cholest-8-ene-3β,15α-diol | Data not available | Data not available | Data not available |
| 5β-cholest-8-ene-3β,15α-diol | Data not available | Data not available | Data not available |
| 5α,14β-cholest-8-ene-3β,15β-diol | Data not available | Data not available | Data not available |
| Cholestane-3β,5α,6β-triol (Related Compound) | A549, HepG2, and others | Cytotoxic | 20.14 µM (A549) |
Note: Data for Cholestane-3β,5α,6β-triol is included to provide context on the potential for cytotoxicity in similar sterol structures. Direct testing of this compound isomers is necessary.
Table 3: Liver X Receptor (LXR) Agonist Activity
| Isomer | Assay Type | Activity | EC50 Value |
| 5α-cholest-8-ene-3β,15α-diol | Data not available | Data not available | Data not available |
| 5β-cholest-8-ene-3β,15α-diol | Data not available | Data not available | Data not available |
| 5α,14β-cholest-8-ene-3β,15β-diol | Data not available | Data not available | Data not available |
Table 4: Modulation of SREBP-2 Processing
| Isomer | Cell Line | Effect on SREBP-2 Cleavage |
| 5α-cholest-8-ene-3β,15α-diol | Data not available | Data not available |
| 5β-cholest-8-ene-3β,15α-diol | Data not available | Data not available |
| 5α,14β-cholest-8-ene-3β,15β-diol | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and to guide future research, the following diagrams illustrate the key signaling pathway involved in cholesterol biosynthesis and a general workflow for assessing the biological activity of the this compound isomers.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and to facilitate further research in this area.
HMG-CoA Reductase Activity Assay
This protocol is adapted for use in a 96-well plate format to determine the inhibitory activity of this compound isomers on the HMG-CoA reductase enzyme in cell lysates.
a. Cell Culture and Treatment:
-
Seed Chinese Hamster Ovary (CHO-K1) cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Replace the growth medium with a medium containing various concentrations of the this compound isomers or a vehicle control.
-
Incubate the cells for a predetermined period (e.g., 24-48 hours).
b. Cell Lysis:
-
After incubation, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
c. Enzyme Activity Measurement:
-
The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Prepare a reaction mixture containing potassium phosphate buffer, KCl, EDTA, DTT, and NADPH.
-
Add the cell lysate to the reaction mixture and initiate the reaction by adding HMG-CoA.
-
Measure the absorbance at 340 nm at regular intervals using a microplate reader.
-
Calculate the rate of NADPH oxidation to determine the enzyme activity. The IC50 values can be calculated from the dose-response curves.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
a. Cell Seeding and Treatment:
-
Seed cells (e.g., HepG2, A549) in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the this compound isomers for a specified duration (e.g., 24, 48, or 72 hours).
b. MTT Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
c. Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are determined from the dose-response curves.
Liver X Receptor (LXR) Transactivation Assay
This reporter gene assay is used to determine if the this compound isomers can activate LXR.
a. Cell Transfection:
-
Co-transfect a suitable cell line (e.g., HEK293T) with an LXR expression vector and a reporter plasmid containing LXR response elements (LXREs) upstream of a luciferase gene. A control plasmid (e.g., expressing β-galactosidase) should also be co-transfected to normalize for transfection efficiency.
b. Compound Treatment:
-
After transfection, treat the cells with different concentrations of the this compound isomers or a known LXR agonist (positive control) for 24 hours.
c. Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Measure the β-galactosidase activity of the cell lysates to normalize the luciferase readings.
-
The fold induction of luciferase activity relative to the vehicle control indicates the extent of LXR activation. EC50 values can be determined from the dose-response curves.
SREBP-2 Cleavage Assay (Western Blot)
This assay is used to assess the effect of the this compound isomers on the proteolytic processing of SREBP-2.
a. Cell Culture and Treatment:
-
Culture cells (e.g., CHO-K1 or HepG2) and treat them with the this compound isomers for a defined period. Include a positive control that is known to suppress SREBP-2 cleavage (e.g., 25-hydroxycholesterol) and a negative (vehicle) control.
b. Protein Extraction:
-
Harvest the cells and prepare nuclear and membrane protein fractions.
c. Western Blotting:
-
Separate the proteins from the nuclear and membrane fractions by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for SREBP-2. This antibody should be able to detect both the precursor form (in the membrane fraction) and the cleaved, nuclear form (in the nuclear fraction).
-
Incubate the membrane with a suitable HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
A decrease in the amount of the nuclear form of SREBP-2 in treated cells compared to the control indicates inhibition of SREBP-2 cleavage.
Conclusion and Future Directions
The available data suggest that this compound isomers, particularly the 5α and 5β forms of the 3β,15α-diol, are potent inhibitors of HMG-CoA reductase. However, a comprehensive understanding of their biological activity profile is currently limited by the lack of quantitative data for HMG-CoA reductase inhibition, as well as a scarcity of studies on their cytotoxicity, LXR agonist activity, and direct effects on SREBP-2 processing.
Future research should focus on:
-
Quantitative Comparison: Determining the IC50 values for HMG-CoA reductase inhibition for a range of this compound isomers to establish a clear structure-activity relationship.
-
Cytotoxicity Profiling: Assessing the cytotoxic effects of these isomers on various cancer and non-cancer cell lines to determine their therapeutic window.
-
Mechanism of Action: Investigating the direct effects of these isomers on SREBP-2 cleavage and their potential to act as LXR agonists to fully elucidate their mechanism of action in regulating cholesterol homeostasis.
-
In Vivo Studies: Progressing the most promising isomers to in vivo models to evaluate their efficacy and safety as potential therapeutic agents for hypercholesterolemia and related disorders.
By systematically addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of this class of molecules.
References
A Comparative Guide to Cholest-8-ene-3,15-diol and Other Prominent Oxysterols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cholest-8-ene-3,15-diol with other well-characterized oxysterols, namely 25-hydroxycholesterol, 27-hydroxycholesterol, and 7-ketocholesterol. The information is intended to assist researchers and professionals in the fields of drug development and biomedical research in understanding the distinct biological activities of these molecules.
Introduction to Oxysterols
Oxysterols are oxidized derivatives of cholesterol that play crucial roles in various physiological and pathological processes.[1] They are known to modulate cholesterol homeostasis, inflammation, and cell viability.[1][2] While some oxysterols are intermediates in metabolic pathways, others can be formed through non-enzymatic oxidation.[3] Their diverse biological activities have made them a subject of intense research, particularly in the context of diseases such as atherosclerosis, neurodegenerative disorders, and cancer.[2]
Overview of Compared Oxysterols
-
This compound: A synthetic oxysterol known for its potent inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway.[4]
-
25-Hydroxycholesterol (25-HC): An enzymatically produced oxysterol that is a significant regulator of cholesterol metabolism and immune responses.[5]
-
27-Hydroxycholesterol (27-HC): The most abundant oxysterol in human circulation, it is involved in cholesterol transport and has been implicated in both pro- and anti-inflammatory processes.[1]
-
7-Ketocholesterol (7-KC): A major product of cholesterol autooxidation, it is commonly found in atherosclerotic plaques and is known for its cytotoxic and pro-inflammatory effects.[6]
Comparative Data on Biological Activities
The following tables summarize the available quantitative data on the effects of these oxysterols on cytotoxicity, inflammation, and lipid metabolism. It is important to note that direct comparative studies for this compound against the other oxysterols are limited.
Table 1: Comparative Cytotoxicity
| Oxysterol | Cell Line | Assay | IC50 Value | Reference |
| This compound | Data not available | Data not available | Data not available | |
| 25-Hydroxycholesterol | MCF-7 | MTT | ≥ 7.5 μM (48h) | [7] |
| 27-Hydroxycholesterol | MCF-7 | MTT | 2.19 μM (48h) | [8] |
| MDA-MB-231 | MTT | > 10 μM (48h) | [8] | |
| 7-Ketocholesterol | MCF-7 | MTT | ≥ 10 μM (48h) | [7] |
| T-47D | MTT | > 15 μM (48h) | [9] | |
| U937 | Apoptosis Assay | Cytotoxic at 30 µM | [10] |
Table 2: Comparative Effects on Inflammation
| Oxysterol | Cell Type/Model | Key Inflammatory Marker(s) | Observed Effect | Reference |
| This compound | Data not available | Data not available | Data not available | |
| 25-Hydroxycholesterol | U937 | IL-8 secretion and mRNA | Increased | [5] |
| 27-Hydroxycholesterol | Human macrophages | Pro-inflammatory gene expression | Increased | [11] |
| 7-Ketocholesterol | U937 | IL-8 secretion and mRNA | Increased | [5] |
Table 3: Comparative Effects on Lipid Metabolism
| Oxysterol | Key Target/Process | Observed Effect | Reference |
| This compound | HMG-CoA Reductase | Potent inhibition | [4] |
| 25-Hydroxycholesterol | Cholesterol biosynthesis | Inhibition | [2] |
| 27-Hydroxycholesterol | Cholesterol transport | Facilitates reverse cholesterol transport | [1] |
| 7-Ketocholesterol | Cellular lipid accumulation | Increased cholesteryl ester stores | [12][13] |
Signaling Pathways and Mechanisms of Action
The biological effects of these oxysterols are mediated through various signaling pathways.
This compound
The primary known mechanism of action for this compound is the direct inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol synthesis.[4] This leads to a reduction in intracellular cholesterol levels.
Caption: this compound inhibits HMG-CoA reductase.
25-Hydroxycholesterol
25-HC is a potent regulator of cholesterol homeostasis, primarily through its activation of the Liver X Receptor (LXR).[14] LXR activation leads to the transcription of genes involved in cholesterol efflux and transport. 25-HC also inhibits the processing of Sterol Regulatory Element-Binding Proteins (SREBPs), further reducing cholesterol synthesis.
Caption: 25-HC regulates cholesterol homeostasis.
27-Hydroxycholesterol
27-HC has complex and context-dependent effects on inflammation. It can act as a selective estrogen receptor modulator (SERM) and also signal through LXR.[11] Its pro-inflammatory effects in macrophages are mediated, in part, by the activation of NF-κB.
Caption: 27-HC pro-inflammatory signaling.
7-Ketocholesterol
7-KC is a potent inducer of oxidative stress and apoptosis. It can lead to the accumulation of lipid droplets within cells, contributing to the formation of foam cells in atherosclerosis. Its cytotoxic effects are often associated with the generation of reactive oxygen species (ROS).
Caption: 7-KC induces cytotoxicity and lipid accumulation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the oxysterol (e.g., 0.1 to 100 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., ethanol or DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is the concentration of the oxysterol that causes a 50% reduction in cell viability.
Inflammation Assay (ELISA for IL-8)
-
Cell Culture and Treatment: Culture cells (e.g., U937 monocytes) and treat with the oxysterols for a specified time.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for IL-8 and incubate overnight.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS).
-
Add the collected cell supernatants and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate and add the substrate for the enzyme.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Quantify the concentration of IL-8 in the samples by comparing their absorbance to the standard curve.
Lipid Metabolism Assay (Oil Red O Staining for Lipid Droplets)
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with the oxysterols.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Staining:
-
Wash the cells with distilled water.
-
Incubate the cells with a filtered Oil Red O staining solution.
-
Wash the cells with 60% isopropanol and then with distilled water.
-
-
Microscopy: Mount the coverslips on microscope slides and visualize the lipid droplets using a light microscope.
-
Quantification (Optional): To quantify the lipid accumulation, the stain can be extracted from the cells with isopropanol, and the absorbance of the extract can be measured.
Conclusion
This guide highlights the distinct biological profiles of this compound and other well-known oxysterols. While this compound is a potent inhibitor of cholesterol synthesis, other oxysterols like 25-HC, 27-HC, and 7-KC exhibit a broader range of activities, including significant effects on inflammation and cytotoxicity. Further research, particularly direct comparative studies, is needed to fully elucidate the therapeutic potential and possible toxicities of this compound. The provided experimental protocols can serve as a foundation for such investigations.
References
- 1. ahajournals.org [ahajournals.org]
- 2. annualreviews.org [annualreviews.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Inhibitors of sterol synthesis. Chemical synthesis of 5 beta-cholest-8-ene-3 beta,15 alpha-diol and its effects on 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the cytotoxic, pro-oxidant and pro-inflammatory characteristics of different oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cytotoxicity of 27-Hydroxycholesterol in MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oxysterols in intestinal immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7-Ketocholesterol Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells. | Sigma-Aldrich [merckmillipore.com]
- 13. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 14. Oxysterol signaling links cholesterol metabolism and inflammation via the liver X receptor in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cholest-8-ene-3,15-diol and Synthetic HMG-CoA Reductase Inhibitors (Statins) in Cholesterol Homeostasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of action of the naturally derived oxysterol, Cholest-8-ene-3,15-diol, and synthetic HMG-CoA reductase inhibitors, commonly known as statins. The objective is to present a comprehensive overview supported by available experimental data to inform research and drug development in the field of cholesterol management.
Introduction
Hypercholesterolemia is a critical risk factor for cardiovascular disease. The primary target for therapeutic intervention is the rate-limiting enzyme in cholesterol biosynthesis, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. While synthetic statins are the cornerstone of current lipid-lowering therapy, there is growing interest in endogenous molecules, such as oxysterols, that regulate cholesterol homeostasis through distinct mechanisms. This guide explores the efficacy of this compound, a potent oxysterol, in comparison to synthetic statins.
Mechanism of Action
This compound: A Multi-faceted Regulator
This compound belongs to a class of oxidized sterols that act as key signaling molecules in the intricate network of cholesterol regulation. Unlike statins that directly inhibit the HMG-CoA reductase enzyme, this compound and related oxysterols modulate cholesterol synthesis and uptake through multiple pathways:
-
Suppression of SREBP-2 Processing: Oxysterols, including related compounds like 24(S),25-epoxycholesterol, prevent the cleavage and activation of Sterol Regulatory Element-Binding Protein-2 (SREBP-2)[1][2]. SREBP-2 is a master transcription factor that upregulates the expression of genes involved in cholesterol biosynthesis, including HMG-CoA reductase. By inhibiting SREBP-2 activation, these oxysterols reduce the transcription of the HMG-CoA reductase gene.
-
Activation of Liver X Receptors (LXRs): Certain oxysterols are potent ligands for LXRs, which are nuclear receptors that play a crucial role in cholesterol efflux[1]. Activation of LXRs induces the expression of genes such as ABCA1 and ABCG1, which facilitate the transport of cholesterol out of cells, thereby contributing to reverse cholesterol transport.
-
Promoting HMG-CoA Reductase Degradation: Oxysterols can induce the binding of HMG-CoA reductase to INSIG proteins in the endoplasmic reticulum, leading to the ubiquitination and subsequent proteasomal degradation of the enzyme[2]. This post-transcriptional regulation provides another layer of control over cholesterol synthesis.
Synthetic HMG-CoA Reductase Inhibitors (Statins): Direct Competitive Inhibition
Statins are structural analogs of the HMG-CoA substrate and act as direct competitive inhibitors of the HMG-CoA reductase enzyme[3]. By binding to the active site of the enzyme, statins block the conversion of HMG-CoA to mevalonate, the committed step in cholesterol biosynthesis. This direct inhibition leads to a depletion of intracellular cholesterol, which in turn upregulates the expression of LDL receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the bloodstream.
Efficacy Comparison
In contrast, synthetic statins are well-characterized for their potent, direct inhibition of HMG-CoA reductase, with IC50 values typically in the low nanomolar range.
Table 1: Quantitative Efficacy Data
| Compound Class | Compound Example(s) | Mechanism of Action | Reported Efficacy (IC50 or equivalent) |
| Oxysterol | This compound | Indirect, regulatory | "Highly active" in lowering HMG-CoA reductase activity. A related 15-oxygenated sterol showed 50% inhibition of sterol synthesis at 50 nM. |
| Synthetic HMG-CoA Reductase Inhibitor | Atorvastatin, Simvastatin, Rosuvastatin | Direct, competitive inhibition | 3 - 20 nM |
Signaling Pathways and Experimental Workflows
dot
Caption: Cholesterol Biosynthesis Pathway and Inhibition Points.
dot
Caption: Oxysterol-Mediated Regulation of Cholesterol Homeostasis.
dot
References
- 1. Regulation of Cholesterologenesis by the Oxysterol Receptor, LXRα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of sterol synthesis. Characterization of beta,gamma-unsaturated analogs of 3 beta-hydroxy-5 alpha-cholest-8(14)-en-15-one and their effects on 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-3-methylglutaryl-CoA Reductase (HMGR) Inhibitor Screening Kit - Elabscience® [elabscience.com]
Validating the Inhibitory Effect of Cholest-8-ene-3,15-diol on Sterol Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cholest-8-ene-3,15-diol's performance as a sterol synthesis inhibitor against other known alternatives. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in evaluating its potential for further investigation and development.
Introduction to Sterol Synthesis Inhibition
The biosynthesis of cholesterol is a vital process in mammals, with the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase serving as the rate-limiting step. Inhibition of this pathway is a cornerstone of hypercholesterolemia treatment. While statins are the most well-known class of HMG-CoA reductase inhibitors, ongoing research seeks to identify novel modulators of sterol synthesis with potentially different mechanisms or improved therapeutic profiles. One such compound of interest is this compound, an oxygenated sterol (oxysterol) that has demonstrated potent regulatory effects on cholesterol metabolism.
Performance Comparison of Sterol Synthesis Inhibitors
This section provides a comparative overview of the inhibitory potency of various compounds on key enzymes in the sterol synthesis pathway, primarily focusing on HMG-CoA reductase. The data is presented to offer a quantitative context for the activity of this compound.
This compound: A Potent Oxysterol Inhibitor
Comparative Inhibitory Potency (IC50) of Alternative Compounds
For a comprehensive evaluation, the following table summarizes the half-maximal inhibitory concentrations (IC50) of various well-established and alternative sterol synthesis inhibitors. It is important to note that the target enzyme for some of these compounds is not HMG-CoA reductase, offering alternative mechanisms for inhibiting overall sterol synthesis.
| Compound Class | Compound | Target Enzyme | IC50 Value | Organism/System |
| Oxysterol | This compound | HMG-CoA Reductase Activity | Potent Inhibition (Specific IC50 not found) | CHO-K1 Cells |
| Statins | Pravastatin | HMG-CoA Reductase | 1.4 nM (Ki) | Rat Liver Microsomes |
| Lovastatin | HMG-CoA Reductase | 0.1-0.2 nM (Ki) | Cell-free assay | |
| Simvastatin | HMG-CoA Reductase | Not specified | ||
| Atorvastatin | HMG-CoA Reductase | Not specified | ||
| Fluvastatin | HMG-CoA Reductase | 40 nM | Human Liver Microsomes | |
| Pitavastatin | HMG-CoA Reductase | 6.8 nM | Cell-free assay | |
| Rosuvastatin | HMG-CoA Reductase | Not specified | ||
| Cerivastatin | HMG-CoA Reductase | 1.0-1.2 x 10⁻⁹ M | Rat Liver | |
| Squalene Synthase Inhibitors | Zaragozic Acid A (Squalestatin S1) | Squalene Synthase | 6 µM (for cholesterol synthesis) | HepG2 Cells |
| Lapaquistat (TAK-475) | Squalene Synthase | 45 nM (for cholesterol biosynthesis) | Human Skeletal Myocytes |
Experimental Protocols
To facilitate the validation and comparison of sterol synthesis inhibitors, this section provides detailed methodologies for key experiments.
HMG-CoA Reductase Activity Assay (Spectrophotometric)
This protocol is adapted from commercially available kits and literature sources for determining HMG-CoA reductase activity by measuring the decrease in NADPH absorbance.
Materials:
-
Cell lysates or purified HMG-CoA reductase enzyme
-
HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 10 mM EDTA and 10 mM DTT)
-
NADPH solution (e.g., 10 mM)
-
HMG-CoA solution (e.g., 10 mM)
-
Test inhibitor compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mix Preparation: For each reaction, prepare a master mix containing assay buffer and NADPH.
-
Sample and Inhibitor Addition:
-
To the appropriate wells, add the cell lysate or purified enzyme.
-
Add the test inhibitor at various concentrations to the sample wells. For control wells, add the vehicle solvent.
-
Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction: Add HMG-CoA to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm every minute for 10-20 minutes at 37°C. The rate of NADPH consumption is indicated by the decrease in absorbance.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA340/min) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Quantification of Cellular Sterols by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of sterols from cultured cells to assess the impact of inhibitors on the sterol profile.
Materials:
-
Cultured cells (e.g., CHO-K1, HepG2)
-
Test inhibitor compounds
-
Phosphate-buffered saline (PBS)
-
Organic solvents: Methanol, Chloroform, Isopropanol, Hexane
-
Internal standards (e.g., deuterated cholesterol analogs)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the test inhibitor or vehicle control for a specified period (e.g., 24-48 hours).
-
-
Cell Harvesting and Lipid Extraction:
-
Wash cells with ice-cold PBS and harvest.
-
Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction. Add internal standards at the beginning of the extraction.
-
-
Sample Preparation:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the lipid residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol/isopropanol).
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the different sterol species using a suitable column (e.g., C18).
-
Detect and quantify the sterols using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Create a standard curve for each sterol using authentic standards.
-
Quantify the amount of each sterol in the samples by comparing their peak areas to the standard curves and normalizing to the internal standard.
-
Compare the sterol profiles of inhibitor-treated cells to control cells to determine the effect on sterol synthesis.
-
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the sterol synthesis pathway and a typical experimental workflow.
Caption: Cholesterol biosynthesis pathway highlighting key enzymes and points of inhibition.
Caption: Experimental workflow for validating sterol synthesis inhibitors.
Comparative Analysis of Cholest-8-ene-3,15-diol and its Analogs as Inhibitors of Sterol Biosynthesis
For Immediate Release
A detailed comparative analysis of Cholest-8-ene-3,15-diol and its analogs reveals significant potential for the modulation of cholesterol biosynthesis. These compounds, particularly those with 15α-hydroxyl substitutions, demonstrate potent inhibitory effects on key enzymes in the sterol synthesis pathway, indicating their promise as leads for the development of novel therapeutic agents for hypercholesterolemia and related metabolic disorders.
This compound and its related compounds are a class of oxysterols that play a crucial role in the regulation of cholesterol homeostasis. Their primary mechanism of action involves the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway. This inhibition leads to a reduction in the endogenous synthesis of cholesterol.
Quantitative Comparison of Inhibitory Activity
A key study investigating the structure-activity relationship of 15-oxygenated sterols on the inhibition of cholesterol synthesis provides valuable insights into the efficacy of these analogs. The following table summarizes the inhibitory activity of several analogs at a concentration of 40 µM on the metabolism of dihydrolanosterol, a cholesterol precursor.
| Compound | Substituent at C-15 | % Inhibition of Dihydrolanosterol Metabolism at 40 µM |
| 14α-ethylcholest-7-ene-3β,15α-diol | 15α-hydroxyl | > 90% |
| 14α-methylcholest-7-ene-3β,15α-diol | 15α-hydroxyl | > 90% |
| lanost-7-ene-3β,15α-diol | 15α-hydroxyl | > 90% |
| 15-ketosterol analog | 15-ketone | Less than 15α-hydroxyl analogs |
| 15β-hydroxysterol analog | 15β-hydroxyl | Less than 15-ketone and 15α-hydroxyl analogs |
Data sourced from Huntoon et al., 1986.[1]
The data clearly indicates that the presence of a 15α-hydroxyl group significantly enhances the inhibitory potency of these sterols. The general order of inhibitory activity based on the substituent at the C-15 position is: 15α-hydroxyl > 15-ketone > 15β-hydroxyl.[1] This highlights the stereospecificity of the interaction with the target enzyme(s).
Signaling Pathway of Sterol Biosynthesis Inhibition
The inhibitory action of this compound and its analogs on HMG-CoA reductase is a critical intervention point in the complex pathway of cholesterol synthesis. The following diagram illustrates the simplified signaling cascade leading to the production of cholesterol and the point of inhibition by these oxysterols.
Experimental Protocols
The determination of the inhibitory activity of this compound and its analogs on cholesterol synthesis is typically performed using an in vitro enzyme assay with the 10,000 x g supernatant fraction of a rat liver homogenate.
Experimental Workflow:
Detailed Methodology:
-
Preparation of Enzyme Source: A 10,000 x g supernatant fraction of a rat liver homogenate is prepared to serve as the source of the enzymes involved in cholesterol biosynthesis.
-
Incubation: The supernatant is incubated with a radiolabeled substrate, such as [24,25-³H]-24,25-dihydrolanosterol, in the presence and absence (control) of the test compounds (this compound or its analogs) at a specified concentration (e.g., 40 µM).
-
Lipid Extraction: After the incubation period, the lipids are extracted from the reaction mixture using a suitable organic solvent system (e.g., chloroform:methanol).
-
Chromatographic Separation: The extracted lipids are then separated using thin-layer chromatography (TLC) to isolate the cholesterol fraction from the precursor and other metabolites.
-
Quantification: The amount of radioactivity in the cholesterol band is measured using liquid scintillation counting.
-
Calculation of Inhibition: The percentage inhibition of cholesterol synthesis is calculated by comparing the radioactivity in the cholesterol fraction of the samples treated with the test compounds to that of the control samples.
This rigorous experimental approach allows for the precise quantification of the inhibitory effects of this compound and its analogs, providing a solid foundation for further drug development efforts. The strong inhibitory profile of the 15α-hydroxylated analogs, in particular, warrants further investigation into their therapeutic potential.
References
Unraveling the Cellular Interactions of Cholest-8-ene-3,15-diol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Cholest-8-ene-3,15-diol is an oxysterol, an oxidized derivative of cholesterol, that has demonstrated potent biological activity. While research has primarily focused on its role as an inhibitor of cholesterol biosynthesis, its broader cross-reactivity across different cell types and comparison with other oxysterols remain less understood. This guide provides a comparative analysis of this compound's known effects and highlights areas for future investigation.
Performance Comparison: this compound vs. Other Oxysterols
Direct comparative studies detailing the cross-reactivity of this compound across a wide variety of cell types are limited in publicly available research. However, based on existing data, a comparative table can be constructed to position its activity alongside more extensively studied oxysterols. This comparison underscores the need for further research to fully elucidate the therapeutic potential of this compound.
Table 1: Comparative Effects of this compound and Other Oxysterols in Various Cell Types
| Feature | This compound | 25-Hydroxycholesterol (25-HC) | 7-Ketocholesterol (7-KC) |
| Primary Target | HMG-CoA Reductase[1] | Multiple targets including SREBP pathway, LXR, and RORα | Multiple targets including LXR and induction of oxidative stress |
| Cell Types Studied | CHO-K1 (Chinese Hamster Ovary), L cells (mouse fibroblast) | Macrophages, lymphocytes, various cancer cell lines | Macrophages, endothelial cells, smooth muscle cells, various cancer cell lines |
| Effect on Cholesterol Metabolism | Potent inhibitor of HMG-CoA reductase, leading to decreased cholesterol synthesis[1] | Suppresses cholesterol biosynthesis via SREBP-2 inhibition, activates LXR | Activates LXR, can lead to cholesterol efflux |
| Cytotoxicity | Not extensively studied | Can induce apoptosis in various cancer cell lines | Potent inducer of apoptosis and necrosis, often linked to oxidative stress |
| Inflammatory Response | Not extensively studied | Modulates immune responses, can be pro- or anti-inflammatory depending on context | Generally pro-inflammatory, induces cytokine production |
| Signaling Pathway Modulation | Primarily affects the mevalonate pathway | LXR signaling, SREBP signaling, RORα signaling | LXR signaling, oxidative stress pathways, apoptotic pathways |
| Apoptosis Induction | Not extensively studied | Induces apoptosis in a variety of cell types | Strong inducer of apoptosis |
Signaling Pathways and Experimental Workflows
To visualize the known mechanism of action of this compound and a general workflow for assessing oxysterol cross-reactivity, the following diagrams are provided.
Caption: Inhibition of Cholesterol Biosynthesis by this compound.
Caption: General Workflow for Assessing Oxysterol Cross-Reactivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological effects of this compound. Below are protocols for key experiments.
HMG-CoA Reductase Activity Assay
This assay measures the enzymatic activity of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.
Materials:
-
HMG-CoA Reductase Assay Kit (e.g., from Sigma-Aldrich, Abcam)[2][3]
-
Purified HMG-CoA reductase or cell lysates containing the enzyme
-
This compound and other test compounds
-
NADPH
-
HMG-CoA substrate
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH solution
-
This compound or control vehicle
-
HMG-CoA reductase enzyme or cell lysate
-
-
Initiate Reaction: Start the reaction by adding the HMG-CoA substrate.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every minute for 10-20 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve). Compare the rates in the presence and absence of this compound to determine the percent inhibition.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Selected cell lines cultured in appropriate media
-
This compound and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or control compounds for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a cell lysate to understand the modulation of signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to target proteins (e.g., phosphorylated and total forms of signaling kinases)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.[4]
Conclusion
This compound is a potent inhibitor of HMG-CoA reductase, a key enzyme in cholesterol synthesis.[1] However, its broader biological effects and cross-reactivity in different cell types are not well-documented. The provided comparative framework and experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of this and other oxysterols. Future studies focusing on its impact on cancer cell proliferation, immune cell function, and the underlying signaling pathways are warranted to fully understand its pharmacological profile.
References
- 1. Inhibitors of sterol synthesis. Chemical synthesis of 5 beta-cholest-8-ene-3 beta,15 alpha-diol and its effects on 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. abcam.com [abcam.com]
- 4. pnas.org [pnas.org]
Unveiling the Molecular Targets of Cholest-8-ene-3,15-diol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cholest-8-ene-3,15-diol and its alternatives, focusing on their molecular targets within the sterol biosynthesis pathway. The information presented is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.
Primary Molecular Target: HMG-CoA Reductase
Comparative Analysis with Statin Drugs
Statins are a well-established class of HMG-CoA reductase inhibitors. A comparison of their half-maximal inhibitory concentrations (IC50) provides a benchmark for the potency of HMG-CoA reductase inhibition.
| Compound | Target | IC50 (nM) | Organism/Cell Line |
| This compound | HMG-CoA Reductase | Not specified, but described as "highly active" | Chinese hamster ovary (CHO-K1) cells |
| Atorvastatin | HMG-CoA Reductase | 10 - 20 | Not specified |
| Fluvastatin | HMG-CoA Reductase | 3 - 20 | Not specified |
| Lovastatin | HMG-CoA Reductase | 10 - 20 | Not specified |
| Mevastatin | HMG-CoA Reductase | 23 | Human |
| Pitavastatin | HMG-CoA Reductase | 3 - 20 | Not specified |
| Pravastatin | HMG-CoA Reductase | 10 - 20 | Not specified |
| Rosuvastatin | HMG-CoA Reductase | 3 - 20 | Not specified |
| Simvastatin | HMG-CoA Reductase | 3 - 20 | Not specified |
Potential Secondary Target: Lanosterol Synthase
While the primary target of this compound appears to be HMG-CoA reductase, it is plausible that it, or similar sterol-like molecules, could interact with other enzymes in the cholesterol biosynthesis pathway. One such potential target is lanosterol synthase, which catalyzes the cyclization of 2,3-oxidosqualene to lanosterol, a key downstream step.
Comparative Analysis with a Lanosterol Synthase Inhibitor
Ro 48-8071 is a known inhibitor of lanosterol synthase and can be used as a comparator for evaluating potential off-target effects on this enzyme.
| Compound | Target | IC50 (µM) | Cell Line |
| This compound | Lanosterol Synthase | Not reported | - |
| Ro 48-8071 | Lanosterol Synthase | 0.968 | Ishikawa cells |
| Ro 48-8071 | Lanosterol Synthase | 6.478 | KLE cells |
Signaling Pathways
The inhibition of HMG-CoA reductase and lanosterol synthase disrupts the cholesterol biosynthesis pathway, leading to downstream cellular effects.
Experimental Protocols
HMG-CoA Reductase Activity Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase.
Materials:
-
96-well clear flat-bottom plate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
HMG-CoA Reductase Assay Buffer
-
HMG-CoA Reductase enzyme
-
HMG-CoA (substrate)
-
NADPH
-
Test inhibitor (e.g., this compound)
-
Positive control inhibitor (e.g., Atorvastatin)
Procedure:
-
Sample Preparation:
-
Add 0.5-15 mU of HMG-CoA reductase enzyme to the desired wells.
-
For the positive control, add a known amount of HMG-CoA Reductase.
-
For the inhibitor control, add HMG-CoA Reductase and the positive control inhibitor.
-
Add the test inhibitor at various concentrations to separate wells containing the enzyme.
-
Adjust the volume in all wells to 10 µl with HMG-CoA Reductase Assay Buffer.
-
Include a reagent background control well with only the assay buffer.
-
-
Reaction Mix Preparation:
-
Prepare a master mix containing HMG-CoA Reductase Assay Buffer, HMG-CoA, and NADPH.
-
-
Measurement:
-
Add the reaction mix to all wells.
-
Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for at least 10 minutes, taking readings every 2-3 minutes.
-
-
Calculation:
-
Determine the rate of NADPH consumption from the linear portion of the absorbance curve.
-
Calculate the percent inhibition for the test compound compared to the enzyme control.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
Cell line of interest (e.g., K562)
-
384-well PCR plates
-
PCR machine (thermocycler)
-
Lysis buffer
-
Detection system (e.g., AlphaScreen®)
Procedure:
-
Compound Incubation:
-
Add diluted compound solutions to the wells of a 384-well PCR plate.
-
Add the cell suspension to all wells.
-
Incubate the plate for 2 hours at 37°C.
-
-
Thermal Denaturation:
-
Heat the plate to a specific temperature (e.g., 50°C) for 3 minutes in a PCR machine, followed by controlled cooling.
-
-
Cell Lysis:
-
Add lysis buffer to all wells and mix thoroughly.
-
-
Detection:
-
Transfer the lysate to a detection plate.
-
Quantify the amount of soluble target protein using a suitable detection method. An increase in the amount of soluble protein at the denaturation temperature indicates ligand binding and stabilization.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the real-time binding kinetics and affinity of a small molecule to its target protein.
Materials:
-
SPR instrument
-
Sensor chip
-
Ligand (purified target protein, e.g., HMG-CoA Reductase)
-
Analyte (small molecule, e.g., this compound)
-
Running buffer
-
Immobilization buffer
-
Regeneration solution
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface.
-
Immobilize the purified target protein onto the sensor chip surface at an optimal pH and concentration.
-
-
Analyte Binding:
-
Inject a series of concentrations of the analyte over the immobilized ligand surface.
-
Monitor the change in the refractive index in real-time, which is proportional to the amount of bound analyte.
-
-
Data Analysis:
-
Generate sensorgrams (response units vs. time).
-
Fit the data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
References
Replicating Published Findings on Cholest-8-ene-3,15-diol's Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported biological activity of Cholest-8-ene-3,15-diol with established alternatives, focusing on the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a critical enzyme in cholesterol biosynthesis. Due to the limited public availability of the full text of the primary research on this compound, this guide combines qualitative findings from the published abstract with quantitative data for alternative compounds from other sources.
Comparison of HMG-CoA Reductase Inhibitory Activity
This compound has been identified as a potent inhibitor of HMG-CoA reductase. A key study demonstrated its high activity in lowering the levels of HMG-CoA reductase in Chinese hamster ovary (CHO-K1) cells.[1] The study also noted that its activity was only slightly less than that of the related sterol, 5-alpha-cholest-8-ene-3-beta,15-alpha-diol.
For a comparative perspective, the following table summarizes the available information on this compound and provides quantitative data for well-established HMG-CoA reductase inhibitors, commonly known as statins. It is important to note that the data for the statins are derived from different studies and experimental conditions, and therefore, a direct comparison of absolute values should be made with caution.
| Compound | Organism/Cell Line | Target Enzyme | Reported Activity | IC50 (nM) |
| This compound | CHO-K1 cells | HMG-CoA Reductase | "Highly active" in lowering enzyme levels.[1] | N/A |
| 5α-cholest-8-ene-3,15-diol | CHO-K1 cells | HMG-CoA Reductase | Slightly more active than 5β-isomer.[1] | N/A |
| Atorvastatin | Rat Liver | HMG-CoA Reductase | Potent inhibitor. | ~8 |
| Pravastatin | Rat Liver | HMG-CoA Reductase | Potent inhibitor. | ~23 |
| Simvastatin | Rat Liver | HMG-CoA Reductase | Potent inhibitor. | ~11 |
Note: IC50 values for statins are approximate and can vary based on the specific assay conditions.
Experimental Protocols
While the specific protocol used to test this compound is not detailed in the available abstract, a general methodology for assessing HMG-CoA reductase activity in a cell-based assay is provided below. This protocol is based on established methods and commercially available assay kits.
HMG-CoA Reductase Activity Assay in CHO-K1 Cells
1. Cell Culture and Treatment:
-
CHO-K1 cells are cultured in a suitable medium (e.g., Ham's F-12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
For the experiment, cells are seeded in multi-well plates.
-
Once the cells reach a desired confluency, the culture medium is replaced with a medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
The cells are incubated with the compound for a predetermined period (e.g., 24-48 hours) to allow for the modulation of HMG-CoA reductase activity.
2. Cell Lysis:
-
After incubation, the cells are washed with phosphate-buffered saline (PBS).
-
The cells are then lysed using a suitable lysis buffer containing protease inhibitors to release the cellular contents, including the HMG-CoA reductase enzyme.
-
The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the enzyme is collected.
3. HMG-CoA Reductase Activity Measurement:
-
The activity of HMG-CoA reductase is typically determined by monitoring the oxidation of NADPH to NADP+, which can be measured by a decrease in absorbance at 340 nm.
-
The reaction is initiated by adding the cell lysate to a reaction mixture containing a buffer, NADPH, and the substrate HMG-CoA.
-
The change in absorbance is monitored over time using a spectrophotometer or a microplate reader.
-
The rate of NADPH consumption is proportional to the HMG-CoA reductase activity.
4. Data Analysis:
-
The HMG-CoA reductase activity is calculated from the rate of change in absorbance and normalized to the total protein concentration in the cell lysate.
-
For inhibitor studies, the percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle-treated control.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Cholesterol Biosynthesis Pathway and HMG-CoA Reductase Inhibition
The following diagram illustrates the central role of HMG-CoA reductase in the cholesterol biosynthesis pathway and its inhibition by compounds like this compound and statins.
Caption: Inhibition of the rate-limiting enzyme HMG-CoA reductase.
Experimental Workflow for HMG-CoA Reductase Activity Assay
This diagram outlines the key steps involved in a typical experiment to determine the inhibitory activity of a compound on HMG-CoA reductase.
Caption: Workflow for assessing HMG-CoA reductase inhibition.
References
Head-to-head comparison of Cholest-8-ene-3,15-diol with 25-hydroxycholesterol
A Comprehensive Analysis for Researchers and Drug Development Professionals
In the landscape of bioactive oxysterols, both Cholest-8-ene-3,15-diol and 25-hydroxycholesterol (25-HC) have emerged as significant regulators of cholesterol metabolism and cellular signaling. While 25-HC is a well-characterized molecule with diverse biological activities, emerging research on 15-oxygenated sterols, such as the closely related 5-cholest-8-ene-3,15-diol, highlights their potent and distinct effects. This guide provides a detailed, data-driven comparison of these two classes of oxysterols to inform research and drug development efforts.
Executive Summary
This comparison guide outlines the key differences and similarities between this compound (represented by its more studied analogs, 15-oxygenated sterols) and 25-hydroxycholesterol. The primary distinction lies in their principal mechanisms of action: 15-oxygenated sterols are potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, whereas 25-hydroxycholesterol primarily acts as a ligand for Liver X Receptors (LXRs) and a modulator of the Sterol Regulatory Element-Binding Protein (SREBP) pathway.
Data Presentation: A Quantitative Comparison
The following tables summarize the known quantitative data for the biological activities of 15-oxygenated sterols and 25-hydroxycholesterol. Direct comparative studies are limited; therefore, data from various sources are presented to provide a comprehensive overview.
Table 1: Inhibition of HMG-CoA Reductase Activity
| Compound | Cell Type/System | IC50 / Inhibition | Reference |
| 5β-cholest-8-ene-3β,15α-diol | Chinese Hamster Ovary (CHO-K1) cells | Highly active in lowering HMG-CoA reductase activity | [1] |
| 14α-ethyl-5α-cholest-7-ene-3β,15α-diol | L cells | Potent inhibitor of sterol synthesis | [2] |
| 14α-methylcholest-7-ene-3β,15α-diol | Rat liver homogenate | >90% inhibition of dihydrolanosterol metabolism at 40 µM | [3] |
| Lanost-7-ene-3β,15α-diol | Rat liver homogenate | >90% inhibition of dihydrolanosterol metabolism at 40 µM | [3] |
| 25-Hydroxycholesterol | - | Induces degradation of HMG-CoA reductase | [4] |
Table 2: Modulation of Key Signaling Pathways
| Compound | Target Pathway | Effect |
| 15-Oxygenated Sterols | HMG-CoA Reductase | Potent direct or indirect inhibition of enzyme activity. |
| SREBP Pathway | Likely downstream inhibition due to reduced cholesterol synthesis. | |
| Liver X Receptor (LXR) | Limited data available. | |
| 25-Hydroxycholesterol | Liver X Receptor (LXR) | Agonist, leading to the expression of cholesterol efflux genes (e.g., ABCA1). |
| SREBP Pathway | Inhibits SREBP-2 processing, thus downregulating cholesterol synthesis and uptake genes. |
Signaling Pathways and Mechanisms of Action
This compound (and related 15-oxygenated sterols)
The primary mechanism of action for 15-oxygenated sterols is the potent suppression of cholesterol biosynthesis through the inhibition of HMG-CoA reductase. This action leads to a reduction in intracellular cholesterol levels.
25-Hydroxycholesterol
25-Hydroxycholesterol exerts its effects through a more complex regulatory network. It acts as a signaling molecule that modulates the activity of key transcription factors involved in cholesterol homeostasis.
References
- 1. LXR reporter luciferase assay [bio-protocol.org]
- 2. A Novel Function for 15-Lipoxygenases in Cholesterol Homeostasis and CCL17 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent HMG-CoA reductase degrader that eliminates statin-induced reductase accumulation and lowers cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of In Vitro Findings for Cholest-8-ene-3,15-diol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cholest-8-ene-3,15-diol and its analogs as potential modulators of cholesterol biosynthesis. While direct in vivo validation for this compound remains to be extensively documented in publicly available literature, this document synthesizes the existing in vitro findings and draws parallels with in vivo studies of structurally related compounds. Furthermore, a comparison with established HMG-CoA reductase inhibitors, the statins, is presented to offer a broader context for its potential therapeutic applications.
Executive Summary
This compound and its derivatives have emerged as noteworthy inhibitors of sterol biosynthesis in in vitro models. The primary mechanism of action appears to be the modulation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Although comprehensive in vivo data for this compound is not yet available, studies on analogous compounds demonstrate significant hypocholesterolemic effects in animal models, suggesting a strong potential for the translation of in vitro observations to in vivo efficacy. This guide will delve into the available data, compare it with a standard-of-care alternative, and provide detailed experimental protocols to facilitate further research in this promising area.
Data Presentation: In Vitro and In Vivo Findings
The following tables summarize the quantitative data from studies on this compound analogs and the widely used statin, atorvastatin.
Table 1: In Vitro Efficacy of this compound Analogues
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| 5β-cholest-8-ene-3β,15α-diol | CHO-K1 cells | HMG-CoA Reductase Activity | Lowering of HMG-CoA reductase levels | Highly active, slightly less active than the 5α-isomer | [1](2) |
| 15β-Methyl-5α,14β-cholest-7-ene-3β,15α-diol | L cells | HMG-CoA Reductase Activity & Acetate Incorporation | 50% reduction in HMG-CoA reductase activity and acetate incorporation into sterols | IC50 = 3.0 x 10⁻⁶ M | [3](3) |
Table 2: In Vivo Efficacy of Cholest-8(14)-en-3β-ol-15-one (a related oxysterol) and Atorvastatin
| Compound | Animal Model | Dosage | Duration | Key Findings | Citation |
| 5α-cholest-8(14)-en-3β-ol-15-one | Baboons | 50 and 75 mg/kg of body weight | Not specified | Significant decrease in total serum cholesterol and LDL/VLDL cholesterol. | [4](4) |
| 5α-cholest-8(14)-en-3β-ol-15-one | Lymph-cannulated rats | 0.05% in diet | 10 days | 64% decrease in the absorption of cholesterol. | [4](5) |
| Atorvastatin | Miniature pigs | 3 mg/kg per day | 21 days | 16% reduction in total plasma cholesterol, 31% reduction in LDL cholesterol. | [6](6) |
| Atorvastatin | Humans | 80 mg/day | 4 weeks | 70% reduction in liver cholesterol synthesis. | [7](7) |
Signaling Pathway and Experimental Workflows
The primary signaling pathway influenced by this compound and its analogs is the cholesterol biosynthesis pathway. The key regulatory step is the conversion of HMG-CoA to mevalonate by HMG-CoA reductase.
Caption: Cholesterol biosynthesis pathway highlighting the inhibitory action on HMG-CoA reductase.
Below is a generalized workflow for evaluating novel inhibitors of cholesterol synthesis, from initial in vitro screening to in vivo validation.
Caption: A typical workflow for the development of cholesterol synthesis inhibitors.
Experimental Protocols
In Vitro HMG-CoA Reductase Activity Assay
This protocol is adapted from commercially available kits and is a common method for assessing the direct inhibitory effect of a compound on HMG-CoA reductase.
Objective: To quantify the enzymatic activity of HMG-CoA reductase in the presence and absence of an inhibitor.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Pravastatin)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA reductase enzyme in each well of a 96-well plate.
-
Add the test compound at various concentrations to the respective wells. Include wells with a vehicle control (solvent only) and a positive control inhibitor.
-
Initiate the enzymatic reaction by adding the HMG-CoA substrate to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the rate of NADPH consumption for each condition.
-
Determine the percentage of inhibition by the test compound relative to the vehicle control and calculate the IC50 value.[1](1)
In Vivo Cholesterol Absorption Assay in Rats
This protocol provides a method to assess the effect of a test compound on the intestinal absorption of cholesterol.
Objective: To measure the amount of dietary cholesterol absorbed into the lymphatic system in the presence of a test compound.
Animal Model: Male Sprague-Dawley rats with cannulated thoracic ducts.
Materials:
-
Test compound formulated in the diet.
-
[¹⁴C]-labeled cholesterol.
-
Lipid emulsion for intragastric infusion.
-
Metabolic cages for lymph collection.
-
Scintillation counter.
Procedure:
-
Acclimate surgically prepared lymph-cannulated rats in metabolic cages.
-
Administer a diet containing the test compound (e.g., 0.05% 5α-cholest-8(14)-en-3β-ol-15-one) for a specified period (e.g., 10 days). A control group receives the standard diet.[4](5)
-
Following the dietary treatment period, administer a single intragastric dose of a lipid emulsion containing a known amount of [¹⁴C]-cholesterol.
-
Collect lymph fluid continuously for a set period (e.g., 24-48 hours).
-
Measure the total volume of lymph collected and determine the radioactivity in an aliquot of the lymph using a scintillation counter.
-
Calculate the total amount of [¹⁴C]-cholesterol absorbed into the lymph and express it as a percentage of the administered dose.
-
Compare the cholesterol absorption between the control and treated groups to determine the inhibitory effect of the test compound.
Conclusion
The available in vitro data for this compound and its analogs strongly suggest their potential as inhibitors of HMG-CoA reductase. While direct in vivo validation for this compound is a critical next step, the significant hypocholesterolemic effects observed in animal models with the closely related compound, 5α-cholest-8(14)-en-3β-ol-15-one, provide a compelling rationale for further investigation. The experimental protocols outlined in this guide offer a framework for conducting such validation studies. A direct comparison with established drugs like atorvastatin reveals that while statins are highly potent, the unique structure of this compound and its analogs may offer a different pharmacological profile, warranting deeper exploration for their potential role in managing hypercholesterolemia. Future research should focus on obtaining robust in vivo efficacy and safety data for this compound to fully elucidate its therapeutic promise.
References
- 1. japsonline.com [japsonline.com]
- 2. Inhibitors of sterol synthesis. Chemical synthesis of 5 beta-cholest-8-ene-3 beta,15 alpha-diol and its effects on 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15 beta-Methyl-5 alpha,14 beta-cholest-7-ene-3 beta,15 alpha-diol. Synthesis, structure, and inhibition of sterol synthesis in animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5 alpha-Cholest-8(14)-en-3 beta-ol-15-one, a potent inhibitor of sterol biosynthesis, lowers serum cholesterol and alters distributions of cholesterol in lipoproteins in baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of sterol synthesis. Dietary administration of 5 alpha-cholest-8(14)-en-3 beta-ol-15-one inhibits the intestinal absorption of cholesterol in lymph-cannulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of HMG-CoA reductase by atorvastatin decreases both VLDL and LDL apolipoprotein B production in miniature pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Safety Operating Guide
Navigating the Disposal of Cholest-8-ene-3,15-diol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Cholest-8-ene-3,15-diol, ensuring compliance with general laboratory safety standards.
Hazard Assessment and Waste Classification
This compound belongs to the sterol class of organic molecules. While not typically classified as acutely hazardous, it should be treated as a chemical waste product. As a precaution, it is prudent to handle it with the care afforded to all laboratory chemicals. The first step in proper disposal is to classify it as a "Hazardous Waste" to ensure it is handled through the appropriate waste stream.[1][2]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
Step-by-Step Disposal Procedure
1. Container Selection and Labeling:
-
Select a container that is in good condition, free of leaks or cracks, and compatible with the chemical.[1] Plastic containers are often preferred over glass to minimize the risk of breakage.[2]
-
The container must have a secure, leak-proof screw-on cap.[3] Parafilm or corks are not acceptable closures.[3]
-
On the label, clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2]
-
Include the following information on the label:
2. Waste Segregation and Storage:
-
Store the waste container in a designated hazardous waste storage area.[3]
-
Segregate the container from incompatible wastes, such as strong acids or bases.[1][3]
-
Always use secondary containment, such as a lab tray or dishpan, to capture any potential leaks or spills.[1][3] The secondary container should be capable of holding 110% of the volume of the primary container.[3]
-
Keep the waste container closed at all times, except when adding more waste.[1][3]
3. Disposal of Empty Containers:
-
To be considered non-hazardous, an empty container that held this compound must be triple-rinsed.
-
The first rinse should be with a suitable solvent capable of dissolving the compound. This rinsate must be collected and treated as hazardous waste.[1]
-
Follow with two additional rinses with water. This rinsate can typically be disposed of down the drain, but it is best to confirm with your institution's Environmental Health and Safety (EHS) office.
-
After triple-rinsing and air-drying, deface or remove the original label and any hazard markings.[4] The clean, empty container can then be disposed of in the regular trash or recycled, depending on institutional policies.[1][4]
4. Requesting Waste Collection:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste container.[1][2] Do not dispose of chemical waste in the regular trash or pour it down the drain.[2][5]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure working environment and safeguarding the ecosystem. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Cholest-8-ene-3,15-diol
Personal Protective Equipment (PPE)
When handling Cholest-8-ene-3,15-diol, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Skin Protection | Wear impervious, fire/flame resistant clothing. Handle with chemical-resistant gloves that have been inspected prior to use. Wash and dry hands after handling. |
| Respiratory Protection | Respiratory protection is required when dusts are generated. A particulate filter device (EN 143) is recommended. |
Operational and Disposal Plans
Handling and Storage:
-
Ensure adequate ventilation in the work area.[1]
-
Use local and general ventilation to minimize dust exposure.[2]
-
Take precautionary measures against static discharge.
-
Store in a tightly closed container in a dry and well-ventilated place.
-
General occupational hygiene practices should be followed, such as washing hands after use and refraining from eating, drinking, or smoking in work areas.[2]
Spill Management:
-
In case of a spill, ensure the area is well-ventilated.
-
Evacuate personnel from the immediate area.
-
Wear the appropriate personal protective equipment as outlined above.[3]
-
Avoid inhaling any dust that may be generated.[4]
-
Carefully sweep or shovel the spilled material into a suitable container for disposal.[1] Avoid actions that could create dust.[1]
Disposal:
-
Dispose of the waste material in accordance with local, state, and federal regulations.
-
Avoid release into the environment.[3] One safety data sheet for a similar compound indicates that it may cause long-lasting harmful effects to aquatic life.[3]
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
First Aid Measures
In the event of exposure, the following first aid measures are recommended based on information for similar compounds:
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]
-
In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if symptoms occur.[3]
-
In case of eye contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[3]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
